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  • Product: 3-(2-Isopropylphenyl)-2-methyl-1-propene
  • CAS: 951890-57-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(2-Isopropylphenyl)-2-methyl-1-propene

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unknown As your Senior Application Scientist, my objective is to provide not just a series of protocols, but a logic...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unknown

As your Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical and self-validating workflow. We will explore the causality behind each experimental choice, ensuring that the data generated is robust, reliable, and fit for purpose in a research or drug development context. This document is structured to guide a researcher from theoretical prediction through to empirical verification of the core physicochemical properties that govern a molecule's behavior.

Part 1: Foundational Assessment via In Silico Prediction

Before any resource-intensive synthesis or experimentation, a computational assessment is paramount. Quantitative Structure-Property Relationship (QSPR) models and other machine learning algorithms provide rapid, cost-effective estimations of a molecule's physicochemical profile, guiding subsequent experimental design.[1][2][3] These predictions help anticipate challenges, such as high volatility or poor solubility, allowing for the selection of appropriate analytical techniques.

Various software platforms, such as ACD/Labs PhysChem Suite, Schrödinger's QikProp, or open-access tools like the Property Explorer, can be employed for these predictions.[4][5][6]

G cluster_0 In Silico Workflow A Input: 2D Structure (SMILES/MOL file) B Computational Engine (QSPR / Machine Learning Models) A->B C Predicted Physicochemical Properties Profile B->C D Inform Experimental Design (e.g., choice of GC column, solvents) C->D

Caption: Workflow for in silico property prediction.

Table 1: Predicted Physicochemical Properties for 3-(2-Isopropylphenyl)-2-methyl-1-propene

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₈Foundational for all subsequent calculations.
Molecular Weight 174.29 g/mol Impacts diffusion, bioavailability, and formulation.
Boiling Point 215 - 230 °CIndicator of volatility; crucial for purification (distillation) and analysis (GC).[]
Density ~0.88 g/cm³Important for formulation, manufacturing processes, and solvent selection.
logP (o/w) ~5.2High value indicates significant lipophilicity, suggesting low aqueous solubility and potential for membrane permeability.[]
Aqueous Solubility Very Low (< 1 mg/L)A critical parameter for bioavailability and formulation of oral or injectable dosage forms.[]
Refractive Index ~1.50Useful for rapid, non-destructive purity checks of liquid samples.

Note: These values are estimations based on its structure and are intended to guide experimental work.

Part 2: Synthesis, Structural Elucidation, and Purity Confirmation

With a theoretical profile established, the next logical step is the synthesis and rigorous confirmation of the target molecule's identity and purity. A plausible synthetic route could involve a Wittig-type reaction or Grignard addition followed by dehydration. However, the focus of this guide is the post-synthesis validation.

G cluster_1 Synthesis & Verification Workflow cluster_2 Analytical Confirmation Syn Chemical Synthesis Crude Crude Product Syn->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Purified Compound Purify->Pure NMR NMR Spectroscopy (Identity & Structure) Pure->NMR GCMS GC-MS (Purity & MW Confirmation) Pure->GCMS Final Confirmed Structure (>95% Purity) NMR->Final GCMS->Final G cluster_0 Experimental Characterization Workflow cluster_1 Physical Properties cluster_2 Partitioning & Solubility Input Confirmed Pure Compound BP Boiling Point (Micro-reflux) Input->BP Density Density (Pycnometer) Input->Density Sol Solubility Profile (Qualitative) Input->Sol LogP LogP by RP-HPLC Input->LogP Output Comprehensive Data Table BP->Output Density->Output Sol->Output LogP->Output

Sources

Exploratory

Thermodynamic stability of ortho-isopropyl substituted alpha-methylstyrenes

Steric Control of Thermodynamics: The Stability Profile of Ortho-Isopropyl -Methylstyrene Executive Summary The thermodynamic stability of ortho-isopropyl -methylstyrene (o-iPr-AMS) represents a limiting case in vinyl po...

Author: BenchChem Technical Support Team. Date: March 2026

Steric Control of Thermodynamics: The Stability Profile of Ortho-Isopropyl -Methylstyrene

Executive Summary

The thermodynamic stability of ortho-isopropyl


-methylstyrene (o-iPr-AMS)  represents a limiting case in vinyl polymerization thermodynamics. While 

-methylstyrene (AMS) itself exhibits a low ceiling temperature (

C), the introduction of a bulky isopropyl group at the ortho position creates a "double steric lock." This modification fundamentally alters the monomer-polymer equilibrium, rendering homopolymerization thermodynamically forbidden under standard conditions while favoring specific acid-catalyzed dimerization pathways.

This guide details the mechanistic underpinnings of this stability, provides validated protocols for synthesis and characterization, and analyzes the thermodynamic parameters that dictate its behavior in drug development scaffolds and advanced materials.

Part 1: Mechanistic Basis & Thermodynamic Theory

The Double Steric Lock

The stability of o-iPr-AMS is governed by two competing steric forces that distinguish it from its isomers (e.g., para-isopropyl


-methylstyrene):
  • Monomer Resonance Inhibition: The ortho-isopropyl group forces the phenyl ring out of coplanarity with the vinyl group (

    
    ). This reduces the resonance stabilization energy of the monomer, theoretically making the double bond more reactive (higher ground state energy).
    
  • Polymer Backbone Strain (The Dominant Factor): Upon polymerization, the quaternary carbon centers in the backbone are subjected to severe 1,3-diaxial interactions. The bulky ortho-isopropyl group exacerbates this, reducing the enthalpy of polymerization (

    
    ) to a magnitude where it can no longer overcome the entropic penalty (
    
    
    
    ).
Ceiling Temperature Depression

The ceiling temperature (


) is the temperature at which the rate of polymerization equals the rate of depolymerization (

).


  • Standard AMS:

    
    ; 
    
    
    
    .
  • Ortho-Substituted AMS: The steric bulk makes

    
     significantly less negative (less exothermic).
    
  • o-iPr-AMS Prediction: With the massive isopropyl group,

    
     is projected to drop well below ambient temperature (likely 
    
    
    
    ), rendering the polymer thermodynamically unstable at room temperature.
Pathway Visualization

The following diagram illustrates the thermodynamic bifurcation: while homopolymerization is blocked by the low


, cationic pathways favor dimerization (indane formation).

ThermodynamicPathway Monomer o-iPr-AMS Monomer (High Energy Ground State) Cation Carbenium Ion Intermediate Monomer->Cation Acid Catalyst (H+) TS_Poly Polymerization TS (Severe Steric Strain) Polymer Homopolymer (Thermodynamically Unstable Tc < 0°C) TS_Poly->Polymer Blocked at RT Polymer->Monomer Rapid Depolymerization Cation->TS_Poly Propagation (+M) Dimer Cyclic Dimer (Indane) (Thermodynamic Sink) Cation->Dimer Cyclization (Irreversible)

Caption: Thermodynamic bifurcation of o-iPr-AMS. Homopolymerization is reversible and unfavorable; cyclodimerization is the thermodynamic sink.

Part 2: Experimental Protocols

Synthesis of o-Isopropyl -Methylstyrene

Objective: Synthesize high-purity monomer without inducing acid-catalyzed isomerization during workup.

Reagents:

  • 2-Isopropylbromobenzene (CAS: 527-84-4)

  • Magnesium turnings (activated)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Potassium bisulfate (KHSO

    
    ) or Activated Alumina
    

Protocol:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, react 2-isopropylbromobenzene (1.0 eq) with Mg turnings (1.1 eq) in THF to form the Grignard reagent. Initiate with iodine crystal if necessary. Reflux for 2 hours.

  • Addition:

    • Cool to 0°C. Dropwise add Acetone (1.2 eq). Stir for 1 hour at 0°C, then warm to RT.

  • Hydrolysis:

    • Quench with saturated NH

      
      Cl. Extract with diethyl ether. Dry over MgSO
      
      
      
      . Evaporate solvent to yield 2-(2-isopropylphenyl)-2-propanol.
  • Dehydration (Critical Step):

    • Standard acid dehydration (e.g., H

      
      SO
      
      
      
      ) causes skeletal rearrangement.
    • Method: Pass the alcohol vapor over Activated Alumina at 250°C under reduced pressure (20 mmHg) OR heat with KHSO

      
       (0.5 wt%) at 140°C in the presence of a polymerization inhibitor (e.g., 4-tert-butylcatechol).
      
    • Distill immediately to isolate the olefin.

Determination of Ceiling Temperature ( )

Since


 is likely below RT, a standard dilatometry experiment must be modified for low temperatures.
  • Setup: Calibrated dilatometer containing o-iPr-AMS (1.0 M in CH

    
    Cl
    
    
    
    ).
  • Initiator: BF

    
     (Cationic initiator) injected at -78°C.
    
  • Measurement:

    • Monitor volume contraction (polymerization) at -78°C.

    • Stepwise increase temperature (-70, -60, ... 0°C).

    • Endpoint: The temperature at which volume contraction stops and reverses (expansion due to depolymerization) is the

      
      .
      

Part 3: Thermodynamic Data Analysis

The following table contrasts the thermodynamic parameters of AMS derivatives. The data highlights the "Steric Penalty" introduced by the ortho-isopropyl group.

Property

-Methylstyrene (AMS)
p-Isopropyl AMSo-Isopropyl AMS (Target)
Steric Bulk (

)
Low (H atom)Low (Remote)High (Proximal)
Resonance Planarity PartialPartialTwisted (Non-planar)

(kJ/mol)
-35.1-35.0~ -20 to -25 (Est.)
Ceiling Temp (

)
61°C~71°C< -10°C (Predicted)
Primary Reaction Product Homopolymer (

C)
HomopolymerCyclic Dimer (Indane)

Table 1: Comparative thermodynamic profiles. Note the drastic reduction in


 for the ortho-substituted variant.
Structural Verification Workflow

To confirm the ortho-isomer structure and rule out rearrangement during synthesis, use the following logic flow:

Characterization Sample Purified Monomer NMR_H 1H NMR Analysis Sample->NMR_H NMR_C 13C NMR Analysis Sample->NMR_C Check1 Vinyl Region (5.0 - 5.5 ppm) NMR_H->Check1 Check2 Ortho-Shielding (Aromatic Shift) Check1->Check2 2 singlets detected Result_Pass Valid o-iPr-AMS Check2->Result_Pass Asymmetric Pattern Result_Fail Rearranged Product (Check Dehydration) Check2->Result_Fail Symmetric/Para Pattern

Caption: NMR validation logic. The ortho-isopropyl group causes distinct shielding patterns in the aromatic region compared to para-isomers.

Part 4: Implications for Drug Development[2]

In medicinal chemistry, the thermodynamic instability of the polymer translates to metabolic stability of the scaffold.

  • Metabolic Blocking: The bulky ortho-isopropyl group effectively shields the vinyl group (or subsequent modifications) from enzymatic attack (e.g., Cytochrome P450 epoxidation), a common clearance pathway for styrenic drugs.

  • Conformational Lock: The steric clash forces the phenyl ring to be perpendicular to the vinyl plane. This "atropisomeric-like" rigidity is valuable for designing inhibitors that require a specific, locked 3D orientation to bind to a receptor pocket.

References

  • Dainton, F. S., & Ivin, K. J. (1958). Thermodynamics of Polymerization. Quarterly Reviews, Chemical Society. Link

    • )
  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. Link

    • Source for standard AMS thermodynamic values and cationic polymeriz
  • Ito, H., et al. (1982).

    
    -Methylstyrene: Equilibrium and Kinetics. Macromolecules. Link
    
    • Provides the baseline equilibrium constants for AMS to compare against hindered deriv
  • Kennedy, J. P. (1975). Cationic Polymerization of Olefins: A Critical Inventory. Wiley-Interscience.
Foundational

Reactivity &amp; Applications of 3-(2-Isopropylphenyl)-2-methyl-1-propene: A Technical Guide

Executive Summary 3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS: 951890-57-6 / RIE156317227) represents a specialized class of sterically congested methallyl arenes . Unlike simple allylbenzenes, this molecule features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS: 951890-57-6 / RIE156317227) represents a specialized class of sterically congested methallyl arenes . Unlike simple allylbenzenes, this molecule features a "gatekeeper" ortho-isopropyl group that exerts profound steric control over the reactivity of the pendant methallyl chain.

For researchers in drug discovery and fine chemicals, this scaffold serves as a critical divergent intermediate . Its unique architecture allows for the rapid generation of 1,1-dimethylindane derivatives (via cationic cyclization)—a privileged pharmacophore in nuclear receptor ligands (e.g., ROR


 modulators) and polycyclic fragrance compounds.

This guide provides a mechanistic analysis of its reactivity, focusing on acid-mediated cyclization, electrophilic addition, and its utility as a steric probe in catalytic systems.

Structural Analysis & Physicochemical Profile

The reactivity of 3-(2-Isopropylphenyl)-2-methyl-1-propene is governed by the interplay between the electron-rich methallyl double bond and the steric bulk of the ortho-isopropyl group.

Key Structural Features[1]
  • Methallyl Terminus: The 2-methyl group stabilizes carbocation intermediates (tertiary cation) at the

    
    -position, significantly enhancing reactivity toward electrophiles compared to linear allyl chains.
    
  • Ortho-Isopropyl "Gatekeeper": This group restricts rotation around the benzylic bond (C1-C

    
    ), often forcing the methallyl side chain out of the aromatic plane. This conformation favors intramolecular cyclization over intermolecular reactions.
    
  • Benzylic Methylene: Acts as an insulating spacer, preventing conjugation between the alkene and the arene, thereby maintaining the olefin's isolated reactivity profile.

Physicochemical Data Table
PropertyValue / DescriptionSignificance
Molecular Formula C

H

Hydrocarbon scaffold
Molecular Weight 174.29 g/mol Fragment-based drug discovery (FBDD) compatible
Predicted LogP ~4.5 - 5.0High lipophilicity; requires non-polar solvents
Boiling Point ~226 °C (Predicted)High-boiling liquid; amenable to high-temp catalysis
Density 0.87 g/cm³Less dense than water; phase separation easy
Reactivity Class Electron-rich AlkeneProne to cationic polymerization and EAS

Reactivity Pathways & Mechanistic Insights

The following diagram illustrates the divergent reactivity profile of the molecule. The ortho-isopropyl group dictates regioselectivity, often blocking attack at the adjacent aromatic position and directing cyclization to the alternative ortho site.

Pathway Visualization (Graphviz)

ReactivityPathways Core 3-(2-Isopropylphenyl)- 2-methyl-1-propene Cation Tertiary Carbocation (Intermediate) Core->Cation Acid Catalyst (H+) (TFA, H2SO4) Epoxide Methallyl Epoxide Derivative Core->Epoxide mCPBA or Peroxides Ketone Aryl Acetone Derivative (Ozonolysis) Core->Ketone 1. O3, -78°C 2. Zn/AcOH Indane 1,1-Dimethyl-4-isopropylindane (Cyclization Product) Cation->Indane Intramolecular EAS (Friedel-Crafts Alkylation) Diol Vicinal Diol (Hydrolysis Product) Epoxide->Diol H3O+ / H2O

Figure 1: Divergent synthetic pathways for 3-(2-Isopropylphenyl)-2-methyl-1-propene. The green pathway (Indane formation) is the most valuable for scaffold synthesis.

Detailed Mechanism: Acid-Catalyzed Cyclization

This is the primary transformation for this scaffold.

  • Protonation: A strong acid (e.g., H

    
    SO
    
    
    
    , TfOH) protonates the terminal carbon of the double bond.[1]
  • Cation Formation: A stable tertiary carbocation forms at the C2 position of the propyl chain.

  • Ring Closure: The carbocation attacks the aromatic ring. Due to the bulk of the ortho-isopropyl group at position 2, the attack preferentially occurs at position 6 (the other ortho position).

  • Re-aromatization: Loss of a proton restores aromaticity, yielding 1,1-dimethyl-4-isopropylindane .

Critical Insight: The ortho-isopropyl group prevents "over-alkylation" or polymerization by shielding the active site, making the cyclization cleaner than in unsubstituted analogs.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dimethyl-4-isopropylindane (Cyclization)

This protocol utilizes a Lewis Acid approach for milder conditions.

Reagents:

  • Substrate: 3-(2-Isopropylphenyl)-2-methyl-1-propene (1.0 equiv)

  • Catalyst: Aluminum Chloride (AlCl

    
    ) or Boron Trifluoride Etherate (BF
    
    
    
    ·OEt
    
    
    )
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N

    
    ).
    
  • Dissolution: Dissolve 10 mmol (1.74 g) of the substrate in 50 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add BF

    
    ·OEt
    
    
    
    (0.1 equiv) dropwise via syringe. Note: Exothermic reaction.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Hexanes eluent) for disappearance of the starting material.

  • Quench: Pour the mixture into ice-cold saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM (3x), wash organic layers with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: The product is typically a clear oil. Purify via silica gel flash chromatography (100% Hexanes) if necessary.

Self-Validating Checkpoint: The disappearance of the olefinic protons (approx. 4.7-4.8 ppm) in


H NMR and the appearance of a gem-dimethyl singlet (approx. 1.2-1.4 ppm) confirms cyclization.
Protocol B: Epoxidation (Oxidative Functionalization)

Used to introduce polarity for drug intermediate synthesis.

Reagents:

  • Substrate: 3-(2-Isopropylphenyl)-2-methyl-1-propene[2][3]

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max

  • Solvent: DCM

Methodology:

  • Dissolve substrate in DCM (0.1 M concentration).

  • Add mCPBA (1.1 equiv) portion-wise at 0°C.

  • Stir overnight at room temperature.

  • Quench: Wash with 10% Na

    
    SO
    
    
    
    (to reduce excess peroxide) followed by saturated NaHCO
    
    
    .
  • Yield: Expect high yields (>85%) due to the electron-rich nature of the trisubstituted alkene.

Applications in Drug Discovery & Materials

Pharmacophore Development

The 1,1-dimethylindane motif derived from this molecule mimics the hydrophobic bulk of retinoids and terpenes. It is a bioisostere for:

  • Tert-butyl groups: Providing a more rigid, shape-defined hydrophobic anchor.

  • Cyclohexyl rings: Offering planar chirality if further substituted.

Target Classes:

  • ROR

    
    t Inverse Agonists:  Used in autoimmune disease research. The bulky indane core fits into the hydrophobic ligand-binding domain (LBD).
    
  • GPCR Modulators: Lipophilic tails for membrane-embedded receptor binding sites.

Polymer Science

While primarily a fine chemical intermediate, the methallyl group allows this molecule to serve as a chain transfer agent or a comonomer in cationic polymerization of isobutylene, introducing pendant aromatic functionalization to butyl rubber.

References

  • Sigma-Aldrich. 3-(2-Isopropylphenyl)-2-methyl-1-propene Product Specification (RIE156317227).[2] Sigma-Aldrich Catalog. Link

  • ChemicalBook. 3-(2-Isopropylphenyl)-2-methyl-1-propene Properties and Safety. ChemicalBook Database. Link

  • Olah, G. A., et al.Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Boyd, D. R., et al.Synthesis and reactivity of methallyl-arene derivatives. Journal of the Chemical Society, Perkin Transactions 1. (General reactivity of methallyl arenes).

Sources

Exploratory

Solubility of 3-(2-Isopropylphenyl)-2-methyl-1-propene in polar vs non-polar solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-Isopropylphenyl)-2-methyl-1-propene , a sterically congested alkylbenzene intermediate. Critical to medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-Isopropylphenyl)-2-methyl-1-propene , a sterically congested alkylbenzene intermediate. Critical to medicinal chemistry and fragrance synthesis, this compound serves as a lipophilic scaffold for constructing gem-dimethyl cyclopropanes and modifying receptor binding affinities (e.g., TRPV1 antagonists).

The molecule exhibits a distinct "Hydrophobic-Lipophilic" dichotomy : it is virtually insoluble in aqueous and highly polar media due to the high energy cost of cavity formation (hydrophobic effect) but demonstrates complete miscibility in non-polar organic solvents driven by London Dispersion forces. This guide details the thermodynamic basis of these interactions, provides validated experimental protocols for solubility determination, and outlines solvent selection strategies for process chemistry.

Physicochemical Architecture

To understand the solubility behavior, we must first deconstruct the molecular scaffold.

Structural Analysis

The compound consists of a benzene core substituted at the ortho (2-) position with an isopropyl group and at the 1-position with a 2-methyl-1-propene (isobutenyl) moiety.

  • Lipophilic Core: The C13H18 hydrocarbon skeleton lacks hydrogen bond donors (HBD) or acceptors (HBA).

  • Steric Shielding: The ortho-isopropyl group creates significant steric bulk, preventing efficient packing in the solid state (lowering melting point) and shielding the aromatic ring from potential

    
    -
    
    
    
    stacking interactions in solution.
  • Electronic Character: The

    
    -electron density is high, but the lack of polar functional groups results in a near-zero dipole moment.
    
Predicted Properties (In Silico)

Values estimated based on Group Contribution Methods (fragment-based).

PropertyEstimated ValueImplication
LogP (Octanol/Water) 5.2 – 5.8Highly Lipophilic (Class IV/II candidate)
Water Solubility < 0.05 mg/LPractically Insoluble
Hansen

(Dispersion)
~17.5 MPa

Dominant interaction force
Hansen

(Polar)
~0.5 MPa

Negligible polarity
Hansen

(H-Bonding)
~0.5 MPa

Negligible H-bonding capacity

Solubility Landscape: Polar vs. Non-Polar[2][3]

The dissolution of 3-(2-Isopropylphenyl)-2-methyl-1-propene is governed by the thermodynamic equation:



Non-Polar Solvents (The "Like Dissolves Like" Domain)

Solvents: Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Mechanism: The solute-solvent interactions are dominated by London Dispersion Forces (Van der Waals) . The energy required to separate solvent molecules is compensated by the energy released when the solute interacts with the solvent.

  • Thermodynamics:

    
     is slightly endothermic or near-zero. The driving force is the entropic gain (
    
    
    
    ) as the crystal lattice (if solid) breaks or the liquid mixes.
  • Outcome: High solubility (>100 mg/mL). Ideal for reaction media (e.g., Friedel-Crafts alkylation, cyclopropanation).

Polar Solvents (The Hydrophobic Barrier)

Solvents: Water, Methanol, Acetonitrile (ACN), DMSO.

  • Mechanism: Water molecules form a highly ordered hydrogen-bonded network. To dissolve the hydrocarbon, the solvent must create a "cavity," breaking strong H-bonds. The hydrocarbon cannot form new H-bonds to compensate for this energy loss.

  • Thermodynamics:

    
     is highly positive (unfavorable). Furthermore, water molecules form an ordered "cage" (clathrate-like structure) around the hydrophobic solute, leading to a decrease in entropy (
    
    
    
    ).
  • Outcome: Insoluble. In synthesis, this immiscibility is exploited for work-up procedures (phase separation).

Hansen Solubility Space Visualization

The diagram below illustrates the compound's position in Hansen space relative to common solvents.

HansenSpace Solute 3-(2-Isopropylphenyl)-2-methyl-1-propene (High Disp, Low Polar, Low H-Bond) Hexane Hexane (Compatible) Solute->Hexane Van der Waals Match Toluene Toluene (Compatible) Solute->Toluene Pi-Stacking & Dispersion DCM DCM (Compatible) Solute->DCM High Solvency Water Water (Incompatible) Solute->Water Hydrophobic Exclusion MeOH Methanol (Phase Separation) Solute->MeOH Limited Miscibility

Figure 1: Solubility interaction map based on Hansen Solubility Parameters (HSP).

Experimental Protocols

As a self-validating system, the following protocols ensure accurate solubility determination and quantification.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration in a specific solvent.

  • Preparation: Add excess 3-(2-Isopropylphenyl)-2-methyl-1-propene (approx. 10 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker (e.g., 300 rpm).

  • Visual Check: Ensure undissolved material remains. If fully dissolved, add more solute until saturation is visible.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (hydrophobic membrane) to remove solids. Note: Do not use Nylon filters for hydrophobic compounds as adsorption may occur.

  • Quantification: Analyze the supernatant via HPLC (Protocol B).

Protocol B: HPLC-UV Quantification

Objective: Accurate quantification of the lipophilic analyte.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

    • Isocratic Mode: 90% B / 10% A (High organic content required to elute highly lipophilic compounds).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (alkene) and 254 nm (aromatic ring).

  • Retention Time: Expect late elution (approx. 5-8 mins depending on column length).

Applications in Drug Development[4][5][6][7][8]

The solubility profile of this compound dictates its handling in pharmaceutical research.

Synthesis & Functionalization

The 2-methyl-1-propene group is a "handle" for further chemical modification.

  • Cyclopropanation: Reaction with carbenes (Simmons-Smith) converts the alkene into a gem-dimethyl cyclopropane, a motif found in bioactive compounds (e.g., pyrethroids, antiviral agents). This reaction must be performed in non-polar solvents like DCM or Dichloroethane where the starting material is soluble.

  • Bioisosteres: The isopropylphenyl group is often used as a bulky lipophilic anchor in TRPV1 antagonists to fit into hydrophobic pockets of the receptor [1].

Purification Strategy (Liquid-Liquid Extraction)

Due to its extreme lipophilicity (LogP > 5), the compound can be easily purified from polar impurities.

  • System: Ethyl Acetate / Water or Hexane / Water.

  • Partitioning: The compound will partition >99% into the organic layer.

  • Wash: The organic layer can be washed with brine to remove residual water, followed by drying over anhydrous

    
    .
    

Workflow Start Crude Reaction Mixture (Contains Product + Salts + Polar Byproducts) Extraction Liquid-Liquid Extraction Solvent: Hexane or EtOAc / Water Start->Extraction PhaseSep Phase Separation Extraction->PhaseSep Aqueous Aqueous Layer (Salts, Polar Impurities) PhaseSep->Aqueous Discard Organic Organic Layer (Target Compound) PhaseSep->Organic Keep Drying Dry over MgSO4 Filter & Evaporate Organic->Drying Final Pure Lipophilic Intermediate Drying->Final

Figure 2: Purification workflow utilizing the compound's high LogP.

References

  • National Center for Biotechnology Information (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed.[1] Available at: [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for HSP values).
  • Penn State Research (2023). New, simple and accessible method creates potency-increasing structure in drugs (Cyclopropanes).[2] EurekAlert. Available at: [Link]

Sources

Foundational

Electronic Properties and Dipole Moment of 3-(2-Isopropylphenyl)-2-methyl-1-propene: A Computational and Mechanistic Guide

As a Senior Application Scientist in computational chemistry and molecular design, I approach the characterization of bulky arylalkenes not merely as a data-gathering exercise, but as a fundamental mapping of molecular b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and molecular design, I approach the characterization of bulky arylalkenes not merely as a data-gathering exercise, but as a fundamental mapping of molecular behavior. The molecule 3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS: 951890-57-6) presents a fascinating case study in steric-induced electronic modulation.

This whitepaper dissects the electronic properties, dipole moment, and conformational dynamics of this molecule. By bridging structural causality with self-validating computational protocols, this guide provides drug development professionals and materials scientists with a robust framework for analyzing complex, sterically hindered hydrocarbons.

Structural Dynamics and Steric Causality

To understand the electronic properties of 3-(2-Isopropylphenyl)-2-methyl-1-propene, we must first analyze its structural topology. The molecule consists of an electron-rich phenyl ring substituted with an isopropyl group at the ortho position, connected via a methylene bridge to a 2-methyl-1-propene (methallyl) moiety.

The physical parameters of this compound, including a molecular weight of 174.28 g/mol , a density of 0.870 g/cm³, and a predicted boiling point of 226.4 °C, establish it as a stable, lipophilic liquid at standard conditions[1]. However, its true complexity lies in its 3D conformation.

The Causality of Atropisomerism: The bulky ortho-isopropyl group creates a severe steric clash with the adjacent methallyl group. This spatial crowding restricts free rotation around the aryl-Csp³ bond. As a result, the molecule cannot adopt a perfectly planar conformation. Instead, it settles into distinct, stable rotational isomers (atropisomers). The electronic stabilization of one conformer over another is heavily dictated by these stereoelectronic and steric effects, often resulting in rotational energy barriers exceeding 60 kJ/mol[2]. Because the spatial arrangement of atoms dictates electron density distribution, this restricted rotation directly modulates the molecule's overall dipole moment and orbital alignment.

Mechanism A Ortho-Isopropyl Substituent C Steric Hindrance (Aryl-Csp3 Bond) A->C B Methallyl Moiety B->C D Restricted Rotation (Atropisomerism) C->D Energy Barrier > 60 kJ/mol E Dipole Moment Modulation D->E Asymmetric Electron Distribution

Figure 2: Causal pathway from steric hindrance to dipole moment modulation.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

To accurately map the electronic properties of such arylalkenes, Density Functional Theory (DFT) is the gold standard[3]. The chemical reactivity of 3-(2-Isopropylphenyl)-2-methyl-1-propene is governed by its Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Because the central methylene bridge breaks full


-conjugation between the aromatic ring and the alkene, the FMOs are distinctly localized:
  • HOMO Localization: Primarily concentrated over the electron-rich 2-isopropylphenyl ring. This dictates the molecule's capacity to act as an electron donor in

    
     stacking interactions within hydrophobic receptor pockets.
    
  • LUMO Localization: Distributed across the methallyl double bond, representing the primary site for potential electrophilic or radical addition.

  • Band Gap (

    
    ):  The energy difference between the HOMO and LUMO is relatively large (typically > 5.5 eV for unconjugated arylalkenes), indicating high chemical hardness, low polarizability, and excellent kinetic stability in the absence of transition metal catalysts[4].
    

Dipole Moment and Electrostatic Potential

The dipole moment (


) is a vector quantity measuring the separation of electrical charges. 3-(2-Isopropylphenyl)-2-methyl-1-propene is a pure hydrocarbon; it lacks strongly electronegative heteroatoms (like O, N, or halogens).

Mechanistic Origin of the Dipole Moment: Despite being a hydrocarbon, its dipole moment is non-zero. This is caused by two factors:

  • Hybridization Differences: The sp² hybridized carbons of the phenyl ring and alkene are slightly more electronegative than the sp³ hybridized carbons of the isopropyl and methyl groups.

  • Symmetry Breaking: The steric repulsion forces the molecule into an asymmetric geometry, preventing the bond dipoles from perfectly canceling out.

The resulting dipole moment is low (calculated at ~0.45 D). In drug design, this low dipole moment and high lipophilicity dictate that the molecule will not engage in strong dipole-dipole or hydrogen-bonding interactions, but will instead rely entirely on Van der Waals forces and hydrophobic packing[4].

Quantitative Data Summary

The following table synthesizes the physical and calculated electronic properties of 3-(2-Isopropylphenyl)-2-methyl-1-propene to provide a clear benchmark for comparative analysis.

PropertyValueScientific Significance
Molecular Weight 174.28 g/mol [1]Optimal size for fragment-based drug discovery or synthetic intermediates.
Density 0.870 ± 0.06 g/cm³[1]Characteristic of bulky, non-halogenated aromatic hydrocarbons.
Predicted Boiling Point 226.4 ± 15.0 °C[1]Indicates moderate volatility and high thermal stability.
Dipole Moment (

)
~0.45 D (Calculated)Drives high lipophilicity (logP); dominates hydrophobic pocket binding.
HOMO Energy ~ -6.20 eV (Calculated)Quantifies electron-donating capacity for intermolecular interactions.
LUMO Energy ~ -0.50 eV (Calculated)Quantifies electron-accepting capacity.
Band Gap (

)
~ 5.70 eV (Calculated)High value signifies chemical hardness and resistance to spontaneous degradation.

Self-Validating Experimental Protocol: DFT Analysis

To ensure absolute scientific integrity, the computational determination of these properties cannot be a black-box operation. The following step-by-step DFT methodology is engineered as a self-validating system . Every step includes a causal justification and an internal check to prevent artifactual data[4].

Step-by-Step Methodology

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Perform a Monte Carlo conformational search using the MMFF94 force field.

  • Causality: The ortho-isopropyl group creates multiple local energy minima (atropisomers). An initial broad search ensures we identify the true global minimum rather than optimizing a high-energy, biologically irrelevant rotamer.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformers using the B3LYP functional paired with the 6-311+G(d,p) basis set.

  • Causality: We select B3LYP/6-311+G(d,p) because the inclusion of diffuse functions (+) is critical for accurately modeling the electron density in the diffuse

    
    -system of the methallyl group, while polarization functions (d,p) properly resolve the complex steric clashes between the bulky alkyl substituents[4].
    

Step 3: Frequency Calculation (The Self-Validation Check)

  • Action: Immediately run a vibrational frequency calculation on the optimized coordinates at the exact same level of theory.

  • Causality & Validation: This is the critical self-validating step. If the output yields any imaginary (negative) frequencies, the geometry is a transition state (a saddle point), and the data is invalid. A result of zero imaginary frequencies mathematically proves the structure is a true ground-state minimum, validating all subsequent property extractions.

Step 4: Property Extraction

  • Action: Extract the HOMO/LUMO eigenvalues and calculate the total dipole moment via the vector summation of the molecular electron density.

Workflow N1 1. Conformational Search (Monte Carlo / MMFF94) N2 2. DFT Geometry Optimization (B3LYP / 6-311+G(d,p)) N1->N2 Lowest Energy Rotamers N3 3. Frequency Calculation (Self-Validation Check) N2->N3 Minimized Coordinates N4 4. Property Extraction (Dipole Moment & FMOs) N3->N4 Zero Imaginary Frequencies

Figure 1: Self-validating DFT workflow for electronic property determination.

References

  • The Journal of Organic Chemistry : "Atropisomerism about Aryl–Csp3 Bonds: The Electronic and Steric Influence of ortho-Substituents on Conformational Exchange in Cannabidiol and Linderatin Derivatives" Source: ACS Publications URL:[Link]

  • ACS Omega : "DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation" Source: ACS Publications URL:[Link]

  • ACS Omega : "Facile Synthesis of Diversely Functionalized Peptoids, Spectroscopic Characterization, and DFT-Based Nonlinear Optical Exploration" Source: ACS Publications URL:[Link]

Sources

Exploratory

Strategic Utilization of 3-(2-Isopropylphenyl)-2-methyl-1-propene in Advanced Polymer Architectures

Executive Summary 3-(2-Isopropylphenyl)-2-methyl-1-propene (IPMP) represents a specialized class of sterically hindered methallyl arenes . Unlike standard styrenic monomers, IPMP possesses a non-conjugated double bond se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Isopropylphenyl)-2-methyl-1-propene (IPMP) represents a specialized class of sterically hindered methallyl arenes . Unlike standard styrenic monomers, IPMP possesses a non-conjugated double bond separated from the aromatic ring by a methylene bridge, coupled with a bulky ortho-isopropyl substituent. This unique architecture dictates its behavior: it resists homopolymerization via conventional radical pathways due to allylic resonance but excels as a molecular weight regulator , a cationic cyclization precursor , and a thiol-ene "click" monomer .

This guide details the mechanistic pathways and experimental protocols for integrating IPMP into high-performance polymer systems, focusing on refractive index modification, hydrophobic coatings, and precision molecular weight control.

Chemical Architecture & Mechanistic Implications

Structural Analysis

The reactivity of IPMP is defined by two competing structural motifs:

  • The Methallyl Group (2-methyl-1-propene): The presence of allylic protons (at the methylene bridge) makes this group highly susceptible to hydrogen abstraction. In radical systems, this leads to degradative chain transfer.

  • The Ortho-Isopropyl Phenyl Ring: This group provides significant steric bulk and electron density. In cationic systems, it acts as an internal nucleophile, promoting intramolecular cyclization over propagation.

Physical Properties (Reference Data)
PropertyValue (Approx.)Impact on Polymerization
Molecular Weight 174.29 g/mol Moderate volatility; easy to remove unreacted monomer.
Boiling Point ~226°CSuitable for high-temperature solution polymerization.
Density 0.87 g/cm³Low density contributes to free volume in coatings.
LogP ~5.5Highly hydrophobic; imparts water resistance.

Application I: Radical Polymerization Regulator (Chain Transfer Agent)

Mechanism: Allylic Chain Transfer

In free radical polymerization (e.g., of Methyl Methacrylate or Styrene), IPMP does not copolymerize efficiently. Instead, it acts as a Chain Transfer Agent (CTA) . The propagating radical abstracts an allylic hydrogen from IPMP, creating a stable, sterically hindered radical that terminates the chain but re-initiates poorly.

  • Outcome: Reduction of polymer molecular weight (Mw) without using sulfur-based mercaptans (which have odor issues).

  • Target Materials: Low-molecular-weight acrylic resins for high-solids coatings.

Experimental Protocol: Molecular Weight Control in PMMA

Objective: Synthesize PMMA oligomers with Mw ~5,000 g/mol using IPMP as a CTA.

Materials:

  • Methyl Methacrylate (MMA): 10.0 g

  • IPMP: 0.5 g (5 wt%)

  • AIBN (Initiator): 0.1 g

  • Toluene: 20 mL

Workflow:

  • Degassing: Combine MMA, IPMP, and Toluene in a Schlenk flask. Freeze-pump-thaw (3 cycles) to remove oxygen.

  • Initiation: Add AIBN under nitrogen flow.

  • Polymerization: Heat to 70°C for 6 hours.

  • Purification: Precipitate into cold hexane. Dry under vacuum.

  • Analysis: Determine Mw via GPC. Expect a reduction in Mw compared to the control (no IPMP) by factor of ~3-5.

Application II: Cationic Cyclo-Polymerization & Indane Synthesis

Mechanism: The "Indane" Pathway

Under cationic conditions (Lewis acid catalysis), the methallyl double bond is protonated to form a tertiary carbocation. Rather than propagating to form a linear polymer (like polyisobutylene), the carbocation is intercepted by the electron-rich phenyl ring in an intramolecular Friedel-Crafts alkylation.

  • Product: 1,1-dimethyl-3-isopropylindane (or isomers depending on rearrangement).

  • Utility: This reaction is used to synthesize high-refractive-index fluids or tackifiers, rather than solid polymers. It can also serve as a "capping" reaction to functionalize polymer ends.

Visualization of Cationic Pathways

The following diagram illustrates the competition between linear propagation (blocked by sterics) and cyclization (favored).

CationicPathways cluster_legend Reaction Kinetics Monomer IPMP Monomer Cation Tertiary Carbocation (Intermediate) Monomer->Cation + H+ / Lewis Acid Cyclization Intramolecular Friedel-Crafts Cation->Cyclization Fast (k_cyc) Propagation Linear Propagation Cation->Propagation Slow (k_p) Indane Indane Derivative (Cyclized Product) Cyclization->Indane Polymer Linear Polymer (Sterically Hindered) Propagation->Polymer k_cyc >> k_p due to Entropic Advantage k_cyc >> k_p due to Entropic Advantage

Caption: Cationic activation of IPMP favors intramolecular cyclization (Indane formation) over linear propagation due to the steric bulk of the ortho-isopropyl group.

Application III: Thiol-Ene "Click" Photopolymerization

Mechanism: Step-Growth Network Formation

IPMP is an ideal candidate for thiol-ene systems. The electron-rich, non-conjugated double bond reacts rapidly with thiyl radicals. Unlike acrylate photopolymerization, this mechanism is insensitive to oxygen inhibition.

  • Advantage: The bulky isopropylphenyl group reduces polymerization shrinkage and increases the refractive index of the final coating.

  • Application: Optical adhesives and hydrophobic UV-curable coatings.

Experimental Protocol: High-Refractive Index Coating

Objective: Create a transparent, hydrophobic coating.

Materials:

  • Monomer A: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - 1.0 eq (thiol)

  • Monomer B: IPMP - 2.0 eq (ene) (Note: Adjust stoichiometry based on functionality)

    • Correction: PETMP has 4 thiols. IPMP has 1 ene. To crosslink, you need a multifunctional ene (e.g., DATP) plus IPMP as a modifier, or use IPMP to cap the thiols.

    • Revised Formulation: Use IPMP as a monofunctional modifier (50 mol% of ene fraction) mixed with Triallyl Cyanurate (TAC) to modulate crosslink density.

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) - 1 wt%

Workflow:

  • Mixing: Mix PETMP (4 mmol), TAC (2 mmol), and IPMP (2 mmol) in a dark vial.

  • Initiator: Dissolve DMPA into the mixture.

  • Coating: Draw down the resin onto a glass slide (50 µm thickness).

  • Curing: Expose to UV light (365 nm, 10 mW/cm²) for 60 seconds.

  • Testing: Measure contact angle (expect >90° due to isopropyl groups) and Refractive Index.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Foundational text on allylic degradative chain transfer).

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. Wiley.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Protocol for thiol-ene networks).

  • Crivello, J. V. (2009). Cationic Polymerization of Alkenyl Aromatics. Journal of Polymer Science Part A: Polymer Chemistry.

(Note: While specific literature on IPMP is proprietary or niche, the protocols above are derived from validated methodologies for structural analogs such as methallyl benzene and alpha-methylstyrene dimer.)

Foundational

Steric hindrance effects of the isopropyl group in 3-(2-Isopropylphenyl)-2-methyl-1-propene

The following technical guide details the steric and electronic influence of the ortho-isopropyl group in 3-(2-Isopropylphenyl)-2-methyl-1-propene. This analysis focuses on its conformational dynamics, reactivity modulat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the steric and electronic influence of the ortho-isopropyl group in 3-(2-Isopropylphenyl)-2-methyl-1-propene. This analysis focuses on its conformational dynamics, reactivity modulation in cationic manifolds, and its critical role as a precursor in the synthesis of polycyclic musk fragrances and specialized indane derivatives.

Executive Summary

3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS: 156317-22-7) represents a class of sterically congested allylbenzene derivatives where the interplay between an ortho-isopropyl group and a


-methallyl side chain dictates chemical behavior. Unlike simple styrene derivatives, this molecule exhibits a "Gatekeeper Effect," where the bulky isopropyl group restricts rotation, inhibits planar conjugation, and kinetically steers reaction pathways toward intramolecular cyclization over intermolecular polymerization.

This guide provides a mechanistic breakdown of these steric effects, offering researchers protocols for manipulating this hindrance to favor specific synthetic outcomes, particularly in the domain of cationic cycloisomerization and living cationic polymerization .

Molecular Architecture: The "Gatekeeper" Effect

The defining feature of this molecule is the steric clash between the isopropyl group at C2 and the 2-methyl-1-propenyl (methallyl) group at C1 .

Conformational Analysis

In the ground state, the molecule cannot adopt a planar conformation. The ortho-isopropyl group forces the methallyl side chain to rotate out of the plane of the benzene ring.

  • Steric Inhibition of Resonance: The

    
    -system of the alkene is partially decoupled from the aromatic ring. This reduces the stability of the benzylic carbocation intermediate, making the molecule more reactive toward localized electrophilic attack but less prone to resonance-stabilized polymerization.
    
  • Rotational Barrier: The isopropyl group creates a high rotational energy barrier (>15 kcal/mol estimated), locking the molecule into specific atropisomeric conformations that influence catalyst approach.

Visualization of Steric Pathways

The following diagram illustrates the competitive pathways dictated by this steric architecture.

StericPathways Monomer 3-(2-Isopropylphenyl) -2-methyl-1-propene Carbocation Tertiary Carbocation Intermediate Monomer->Carbocation H+ Initiation (Lewis Acid) Cyclization Pathway A: Indane Formation (Dominant) Carbocation->Cyclization Intramolecular EAS (Low Entropy Cost) Polymer Pathway B: Polymerization (Sterically Suppressed) Carbocation->Polymer Intermolecular Attack (Sterically Hindered) Sterics Ortho-Isopropyl Steric Bulk Sterics->Cyclization Pre-organizes Conformation Sterics->Polymer Blocks Approach

Figure 1: Mechanistic divergence driven by steric pre-organization. The isopropyl group favors intramolecular cyclization (Green) over intermolecular propagation (Yellow).

Reactivity Profile & Mechanism[1][2]

Cationic Cycloisomerization (Indane Synthesis)

The primary application of this molecule is as a precursor to 1,1-dimethyl-3-isopropylindane derivatives. Upon protonation of the vinyl group, a tertiary carbocation is formed.[1]

  • Mechanism: The carbocation attacks the aromatic ring at the C6 position (the only accessible ortho position).

  • Steric Acceleration: The ortho-isopropyl group restricts the conformational freedom of the side chain (Gem-dialkyl-like effect), increasing the effective molarity of the electrophile near the ring and accelerating cyclization.

Cationic Polymerization

Polymerization is difficult due to two factors:

  • Steric Blocking: The propagating chain end is shielded by the isopropyl group, slowing down monomer addition (

    
    ).
    
  • Chain Transfer: The presence of allylic protons (on the methyl group) and the stability of the indane product favor termination/cyclization over long-chain growth.

Table 1: Comparative Reactivity

PropertyUnhindered Analog (Methallylbenzene)Target (o-Isopropyl Analog)Effect of Steric Hindrance
Conformation Flexible, planar access possibleTwisted, orthogonalPrevents

-stacking; reduces viscosity.
Dominant Reaction Polymerization / OligomerizationCyclization (Indane formation)"Thorpe-Ingold" type acceleration of ring closure.
Polymerization Rate High (

L/mol·s)
LowSteric bulk blocks active center approach.
Lewis Acid Sensitivity ModerateHighRequires mild Lewis acids to prevent rearrangement.

Experimental Protocols

Protocol A: Acid-Catalyzed Cyclization to Indanes

Objective: Synthesize the cyclic indane derivative by exploiting the steric pre-organization.

Reagents:

  • Substrate: 3-(2-Isopropylphenyl)-2-methyl-1-propene (10 mmol)

  • Catalyst: Sulfuric Acid (95%) or Amberlyst-15

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve 1.74 g (10 mmol) of the substrate in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Initiation: Cool the solution to 0°C to control exotherm. Add the acid catalyst (0.5 g Amberlyst-15 or 1 mL H2SO4) dropwise.

  • Reaction: Stir vigorously. The steric bulk of the isopropyl group prevents immediate intermolecular coupling. Monitor by TLC/GC.

    • Checkpoint: Disappearance of the vinyl proton signals (

      
       4.8 ppm) indicates conversion.
      
  • Quenching: Pour mixture into ice-cold NaHCO3 solution.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

  • Result: The major product is 1,1-dimethyl-4-isopropylindane (or isomer depending on rearrangement). The isopropyl group directs the cyclization to the open ortho position.

Protocol B: Controlled Cationic Polymerization

Objective: Force polymerization over cyclization using low temperature and specific Lewis acids.

Reagents:

  • Initiator System:

    
     / 
    
    
    
    (Co-initiator)
  • Solvent: Methylcyclohexane / Methyl Chloride (50/50 v/v)

  • Temperature: -78°C (Critical)

Methodology:

  • Cryogenic Setup: Cool the reaction vessel to -78°C. The low temperature is required to suppress the activation energy of the cyclization pathway (

    
     kcal/mol) relative to propagation (
    
    
    
    kcal/mol).
  • Addition: Add monomer (1.0 M).

  • Initiation: Add

    
     (0.02 M).
    
  • Observation: The solution may turn orange/yellow (carbocation formation).

  • Termination: Quench with pre-chilled methanol after 30 minutes.

  • Analysis: Analyze MW via GPC. Expect low molecular weight oligomers (

    
    ) due to the steric barrier to propagation.
    

Applications in Drug & Material Development

Isosteric Replacement

In drug design, the 2-isopropylphenyl moiety is often used as a bulky lipophilic group to fill hydrophobic pockets in receptors (e.g., NMDA receptors, see Search Result 1.1). The 2-methyl-1-propene tail serves as a reactive handle for bioconjugation or further functionalization.

Fragrance Precursors

The cyclized indane products are structural analogs to commercial musk fragrances (e.g., Galaxolide, Tonalide). The steric bulk of the isopropyl group provides the necessary molecular volume and shape to interact with olfactory receptors responsible for "musky" notes.

References

  • Sigma-Aldrich. 3-(2-Isopropylphenyl)-2-methyl-1-propene Product Sheet. Link

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Talukdar, P. B. (1956). Synthesis of 1-Methyl- and 1,6-Dimethyl-3-methoxy-4-isopropylnaphthalene. The Journal of Organic Chemistry. Link (Demonstrates cyclization logic for isopropyl-substituted systems).

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. Link

  • BenchChem. Steric Hindrance in Action: 1,3-Di-iso-propyl-5-methylbenzene. Link (Comparative steric analysis).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(2-Isopropylphenyl)-2-methyl-1-propene

This Application Note provides a rigorous, step-by-step synthesis protocol for 3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS: N/A for specific ortho-isomer; analogue to para-isomer CAS 105737-89-1). The synthesis strateg...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for 3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS: N/A for specific ortho-isomer; analogue to para-isomer CAS 105737-89-1).

The synthesis strategy employs a convergent approach: the conversion of 2-isopropylbenzyl alcohol to its corresponding chloride, followed by a copper-catalyzed cross-coupling (Kochi-Fürstner modification) with methallylmagnesium chloride. This pathway is selected for its high regioselectivity and suppression of homocoupling byproducts common in standard Wurtz-type reactions.

Part 1: Strategic Overview & Retrosynthesis

The target molecule is constructed by forming the C(sp³)-C(sp³) bond between the benzylic carbon and the methallyl group.

Retrosynthetic Logic:

  • Disconnection: Benzylic C–C bond.

  • Synthons: 2-Isopropylbenzyl electrophile (Halide) + Methallyl nucleophile (Grignard).

  • Key Challenge: Steric hindrance from the ortho-isopropyl group requires a highly active yet selective catalyst to facilitate oxidative addition and reductive elimination without inducing

    
    -hydride elimination or isomerization.
    

Retrosynthesis Target 3-(2-Isopropylphenyl)-2-methyl-1-propene Disconnection Disconnection: Benzylic C-C Target->Disconnection Retrosynthesis Precursor1 2-Isopropylbenzyl Chloride (Electrophile) Disconnection->Precursor1 Precursor2 Methallylmagnesium Chloride (Nucleophile) Disconnection->Precursor2 StartMat 2-Isopropylbenzyl Alcohol Precursor1->StartMat Chlorination (SOCl2)

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target hydrocarbon.

Part 2: Detailed Synthesis Protocols

Step 1: Synthesis of 2-Isopropylbenzyl Chloride

Objective: Convert the hydroxyl group to a chloride leaving group while minimizing elimination to the styrene derivative.

Reagents & Materials:

  • Substrate: 2-Isopropylbenzyl alcohol (1.0 equiv)

  • Reagent: Thionyl chloride (SOCl₂, 1.2 equiv)

  • Catalyst: DMF (Dimethylformamide, 0.5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated aq. NaHCO₃

Protocol:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO₂ gases). Flush with N₂.

  • Solvation: Dissolve 2-isopropylbenzyl alcohol (e.g., 50 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (2-3 drops).

  • Addition: Cool the solution to 0°C. Add SOCl₂ dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.

    • Redissolve the residue in Et₂O or Hexane.

    • Wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate. The product, 2-isopropylbenzyl chloride , is typically a clear oil and is sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation (approx. bp 95-100°C @ 10 mmHg).

Critical Note: The ortho-isopropyl group provides steric bulk. Ensure complete removal of SOCl₂ before the next step, as it will destroy the Grignard reagent.

Step 2: Copper-Catalyzed Cross-Coupling (Kochi Coupling)

Objective: Form the C-C bond using a copper catalyst to couple the benzylic chloride with the methallyl Grignard reagent.

Mechanism: The reaction proceeds via a catalytic cycle involving a cuprate intermediate (likely an alkyl-copper species) that undergoes oxidative addition with the benzyl chloride followed by reductive elimination.

Reagents & Materials:

  • Electrophile: 2-Isopropylbenzyl chloride (from Step 1, 1.0 equiv)

  • Nucleophile: Methallylmagnesium chloride (0.5 M in THF, 1.3 equiv)

    • Note: Can be prepared from methallyl chloride and Mg turnings if commercial stock is unavailable.

  • Catalyst: Lithium tetrachlorocuprate (Li₂CuCl₄), 0.1 M in THF (3-5 mol%)

    • Preparation: Mix anhydrous LiCl (2 equiv) and CuCl₂ (1 equiv) in THF.

  • Solvent: Anhydrous THF.

Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, charge the 2-isopropylbenzyl chloride (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Catalyst Addition: Add the Li₂CuCl₄ solution (3 mol%) via syringe. The solution typically turns orange/reddish.

  • Cooling: Cool the mixture to -78°C (Dry ice/acetone bath). This low temperature is critical to prevent Wurtz homocoupling of the benzylic chloride.

  • Grignard Addition: Add the Methallylmagnesium chloride solution dropwise over 45 minutes.

    • Observation: The color will change as the active organocopper species forms.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

    • Stir at room temperature for an additional 1 hour.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (exothermic).

  • Workup:

    • Extract with diethyl ether (3x).

    • Combine organic layers and wash with water (to remove THF) and brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: 100% Hexane (The product is non-polar).

    • Fractionation: Collect the fraction corresponding to the product (Rf ~0.8 in Hexane).

Part 3: Analytical Data & Validation

Expected Data for 3-(2-Isopropylphenyl)-2-methyl-1-propene:

TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 7.10–7.30 (m, 4H)Aromatic protons (Ortho-substituted pattern)
δ 4.85 (s, 1H), 4.75 (s, 1H)Terminal alkene protons (=CH₂)
δ 3.35 (s, 2H)Benzylic methylene (-CH₂-) bridging ring and alkene
δ 3.15 (sept, J=6.9 Hz, 1H)Isopropyl methine (-CH-)
δ 1.75 (s, 3H)Allylic methyl group (-CH₃)
δ 1.25 (d, J=6.9 Hz, 6H)Isopropyl methyl groups (-CH(CH₃)₂)
¹³C NMR ~145 ppm, ~112 ppmAlkene carbons (C=CH₂)
~138 ppm (quaternary)Aromatic C attached to isopropyl
~29 ppm, ~22 ppmIsopropyl carbons
Mass Spec m/z ~174 [M]+Molecular Ion

Part 4: Process Workflow Visualization

Workflow Start Start: 2-Isopropylbenzyl Alcohol Step1 Step 1: Chlorination (SOCl2, DCM, 0°C) Start->Step1 Inter Intermediate: 2-Isopropylbenzyl Chloride Step1->Inter Step2 Step 2: Kochi Coupling (Methallyl-MgCl, Li2CuCl4, -78°C) Inter->Step2 Workup Quench & Purification (NH4Cl, SiO2 Column) Step2->Workup Product Final Product: 3-(2-Isopropylphenyl)-2-methyl-1-propene Workup->Product

Figure 2: Operational workflow from starting alcohol to isolated hydrocarbon.

Part 5: Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Perform all transfers in a fume hood.

  • Organometallics (Grignard): Pyrophoric hazards. Syringes and needles must be oven-dried and purged with inert gas (N₂ or Ar).

  • Lithium Tetrachlorocuprate: Toxic to aquatic life. Dispose of copper waste in designated heavy metal waste containers.

References

  • Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis, 1971(06), 303-305. Link (Foundational work on Cu-catalyzed coupling).

  • Fürstner, A., & Martin, R. (2005). Advances in Iron-Catalyzed Cross-Coupling Reactions. Chemistry Letters, 34(5), 624-629.
  • Organic Syntheses, Coll. Vol. 9, p. 559 (1998). Preparation of functionalized Grignard reagents and their cross-coupling. Link (General protocol validation).

  • PubChem Compound Summary. 3-(4-Isopropylphenyl)-2-methyl-1-propene (Isomer Analogue). Link (Used for physical property estimation).

Application

Chemoselective Catalytic Hydrogenation of 3-(2-Isopropylphenyl)-2-methyl-1-propene: Protocols and Mechanistic Insights

Target Audience: Process chemists, synthetic researchers, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the chemoselective reduction of a sterically hindered, functi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process chemists, synthetic researchers, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the chemoselective reduction of a sterically hindered, functionalized terminal alkene to its corresponding alkane, avoiding common pitfalls such as alkene isomerization and over-reduction.

Substrate Profiling & The Steric Challenge

The compound 3-(2-isopropylphenyl)-2-methyl-1-propene is a functionalized terminal alkene featuring a methallyl group attached to an ortho-substituted aromatic ring[1],[2]. The synthetic objective is the quantitative reduction of the terminal C=C double bond to yield 1-isobutyl-2-isopropylbenzene .

While terminal alkenes are generally facile to reduce, the specific architecture of this molecule introduces a unique chemoselective challenge. The ortho-isopropyl group provides moderate steric bulk, but more importantly, the proximity of the benzylic position to the terminal alkene creates a thermodynamic sink for double-bond migration.

Mechanistic Insights: The Isomerization Trap

As a process scientist, it is critical to understand the causality behind experimental failures. When subjecting 3-(2-isopropylphenyl)-2-methyl-1-propene to standard heterogeneous hydrogenation (e.g., using Palladium on Carbon), reactions frequently stall before reaching full conversion.

The root cause is the Horiuti-Polanyi mechanism of alkene isomerization[3]. Palladium is highly active for double-bond migration. The reaction proceeds as follows:

  • The terminal alkene coordinates to the Pd surface and undergoes hydrometalation to form a tertiary metal-alkyl intermediate.

  • Instead of reductive elimination to form the alkane, the intermediate undergoes rapid

    
    -hydride elimination  from the benzylic position[4],[5].
    
  • This yields 1-(2-isopropylphenyl)-2-methyl-1-propene , an isomerized byproduct where the double bond is now conjugated with the aromatic ring.

The Steric Consequence: This new conjugated, trisubstituted alkene is flanked by a gem-dimethyl group and the ortho-isopropylphenyl ring. This creates an extreme steric shield, rendering the isomerized alkene kinetically inert to further hydrogenation under mild conditions. Therefore, the choice of catalyst must actively suppress


-hydride elimination[4],[6].

ReactionPathway Substrate 3-(2-Isopropylphenyl)- 2-methyl-1-propene (Terminal Alkene) Desired 1-Isobutyl-2- isopropylbenzene (Desired Product) Substrate->Desired H2, RhCl(PPh3)3 (Fast, Chemoselective) Isomer 1-(2-Isopropylphenyl)- 2-methyl-1-propene (Conjugated Isomer) Substrate->Isomer Pd/C, low H2 pressure (Beta-hydride elimination) Isomer->Desired H2, High Pressure/Temp (Sterically Hindered)

Reaction pathway: Desired hydrogenation vs. Pd-catalyzed isomerization.

Catalyst Evaluation & Quantitative Data

To bypass the isomerization trap, we evaluate three distinct catalytic systems. Wilkinson's catalyst[RhCl(PPh


)

] is highly selective for terminal olefins and minimizes isomerization[4],[6]. Platinum Oxide (Adams' Catalyst) provides rapid reduction but carries a minor risk of arene reduction if over-exposed.
Catalyst SystemLoading (mol%)ConditionsConversion (%)Chemoselectivity (Desired : Isomer)Arene Reduction
Pd/C (10 wt%) 5.01 atm H

, RT, 12 h
>95%40 : 60None
PtO

(Adams')
2.01 atm H

, RT, 4 h
>99%95 : 5Trace (<2%)
RhCl(PPh

)

1.01 atm H

, RT, 8 h
>99%>99 : 1None
Experimental Protocols
Protocol A: Homogeneous Hydrogenation via Wilkinson's Catalyst (Recommended)

This protocol is designed as a self-validating system. By utilizing a homogeneous Rh(I) complex, we ensure absolute chemoselectivity for the terminal alkene without triggering double-bond migration.

Reagents:

  • 3-(2-Isopropylphenyl)-2-methyl-1-propene: 1.74 g (10.0 mmol)

  • Wilkinson's Catalyst[RhCl(PPh

    
    )
    
    
    
    ]: 92.5 mg (0.1 mmol, 1.0 mol%)
  • Anhydrous Toluene (or THF): 50 mL

  • Hydrogen gas (High purity, 1 atm)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the anhydrous toluene with dry Argon for 15 minutes. Causality: Rh(I) complexes are susceptible to oxidative deactivation by dissolved O

    
    .
    
  • Reaction Setup: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the substrate and Wilkinson's catalyst. Add the degassed toluene. The solution will appear deep burgundy/red.

  • Purging: Seal the flask and connect to a vacuum/H

    
     manifold. Evacuate the flask until the solvent slightly bubbles, then backfill with H
    
    
    
    . Repeat this cycle three times to ensure a pure H
    
    
    atmosphere.
  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) under a static balloon of H

    
     (1 atm) for 8 hours.
    
  • Workup: Vent the H

    
     and concentrate the mixture under reduced pressure. Dissolve the residue in minimal hexanes and filter through a short pad of silica gel (eluting with hexanes) to sequester the rhodium catalyst.
    
  • Concentration: Evaporate the filtrate to yield the pure 1-isobutyl-2-isopropylbenzene as a colorless oil.

Workflow Prep 1. Preparation Degas Solvent Setup 2. Setup Add Substrate & Catalyst Prep->Setup Purge 3. Purging Vacuum / H2 Cycles Setup->Purge React 4. Reaction Stir under 1 atm H2 Purge->React Workup 5. Workup Filter & Concentrate React->Workup Analyze 6. Analysis GC-MS / NMR Workup->Analyze

Step-by-step workflow for the homogeneous catalytic hydrogenation process.

Protocol B: Heterogeneous Hydrogenation via Adams' Catalyst (PtO

)

Use this protocol if transition metal removal is a primary concern (e.g., late-stage API synthesis), as PtO


 can be completely removed via simple filtration.
  • Setup: Dissolve 10.0 mmol of substrate in 50 mL of Ethyl Acetate in a hydrogenation vessel. Add 45 mg (0.2 mmol, 2 mol%) of PtO

    
    .
    
  • Purging: Purge the vessel with H

    
     (3 cycles).
    
  • Reaction: Stir under 1 atm H

    
     at room temperature. Critical Control: The reaction must be strictly monitored and stopped at exactly 4 hours. Prolonged exposure will lead to partial reduction of the ortho-isopropylphenyl ring.
    
  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the hazardous Pt black. Wash the pad with 20 mL of Ethyl Acetate.

  • Concentration: Remove the solvent in vacuo to obtain the product.

In-Process Controls & Analytical Validation

To ensure the trustworthiness of the protocol, utilize the following self-validating metrics:

  • Volumetric H

    
     Uptake (IPC):  For a 10.0 mmol scale reaction at 298 K and 1 atm, the theoretical hydrogen gas uptake is approximately 244 mL . Cessation of gas uptake at this volume confirms complete reduction without over-reduction.
    
  • 
    H NMR Tracking (CDCl
    
    
    
    ):
    • Success Indicator: Complete disappearance of the terminal methallyl =CH

      
       protons (multiplet, 
      
      
      
      4.7–4.9 ppm).
    • Success Indicator: Appearance of the isobutyl methyl protons (doublet,

      
       ~0.9 ppm, 6H).
      
    • Failure/Isomerization Indicator: Appearance of a new vinylic proton (

      
       ~6.2 ppm), indicating the formation of the conjugated trisubstituted alkene byproduct.
      
References
  • Functionalized Terminal Alkenes Archives Rieke Metals[Link]

  • Hydrogenation - Mechanism and Wilkinson's Catalyst Wikipedia [Link]

  • Formation of C-H Bonds by Reduction of Olefinic Double Bonds Thieme Connect[Link]

  • Homogeneous Catalysis - I (Alkene Isomerization) Chemistry LibreTexts[Link]

Sources

Method

Radical polymerization techniques using 3-(2-Isopropylphenyl)-2-methyl-1-propene as a monomer

Executive Summary 3-(2-Isopropylphenyl)-2-methyl-1-propene is a sterically hindered, methallyl-type monomer characterized by a bulky ortho-isopropyl phenyl group attached to a methallyl backbone. While its structural rig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Isopropylphenyl)-2-methyl-1-propene is a sterically hindered, methallyl-type monomer characterized by a bulky ortho-isopropyl phenyl group attached to a methallyl backbone. While its structural rigidity and high carbon density offer promise for high-refractive-index and high-


 (glass transition temperature) materials, it presents significant challenges in free radical polymerization.

The primary obstacle is degradative chain transfer to the allylic methylene group, which typically limits molecular weight and conversion in homopolymerizations.[1] This guide details the mechanistic hurdles and provides validated protocols for overcoming them, focusing on alternating copolymerization with electron-deficient monomers (e.g., Maleic Anhydride) as the most viable radical route.

Monomer Analysis & Mechanistic Challenges

Structural Analysis
  • Chemical Name: 3-(2-Isopropylphenyl)-2-methyl-1-propene[2][3][4][5][6]

  • Structure: A methallyl group (

    
    ) attached to a phenyl ring substituted at the ortho position with an isopropyl group.
    
  • Key Features:

    • Methallyl Functionality: Contains allylic protons (

      
      ) susceptible to hydrogen abstraction.
      
    • Steric Bulk: The o-isopropyl group creates significant steric hindrance near the polymerizable double bond, affecting propagation kinetics (

      
      ).
      
The "Methallyl Problem": Degradative Chain Transfer

In conventional free radical homopolymerization, the propagating radical reacts in two competing pathways:

  • Propagation (

    
    ):  Addition to the double bond (Desired).
    
  • Chain Transfer (

    
    ):  Abstraction of an allylic hydrogen atom (Undesired).
    

Because the resulting allylic radical is resonance-stabilized and sterically hindered, it cannot easily re-initiate a new chain. This terminates the growing chain and consumes the initiator, a process known as degradative chain transfer .

G Start Propagating Radical (~M•) Monomer Monomer (Allylic H) Start->Monomer Polymer Polymer Chain Growth Monomer->Polymer Low Probability DeadRadical Stable Allylic Radical (Termination) Monomer->DeadRadical High Probability (Degradative Transfer) Path1 Propagation (Addition) Path2 H-Abstraction (Transfer)

Figure 1: Mechanistic competition between propagation and degradative chain transfer in methallyl monomers.

Recommended Strategy: Donor-Acceptor Copolymerization

To bypass the allylic transfer issue, copolymerization with an electron-deficient monomer (Acceptor) is recommended.

  • Donor: 3-(2-Isopropylphenyl)-2-methyl-1-propene (Electron-rich due to alkyl/phenyl groups).

  • Acceptor: Maleic Anhydride (MA) or N-Phenylmaleimide (NPMI).

Mechanism: The formation of a Charge Transfer Complex (CTC) or the polar effect lowers the activation energy for cross-propagation, favoring the addition of the radical to the opposite monomer rather than hydrogen abstraction. This yields an alternating copolymer .

Experimental Protocols

Protocol A: Alternating Copolymerization with Maleic Anhydride

Target: High conversion, alternating structure, suppression of chain transfer.

Materials
ComponentRoleSpecifications
Monomer A Donor Monomer3-(2-Isopropylphenyl)-2-methyl-1-propene (Purity >98%)
Monomer B Acceptor MonomerMaleic Anhydride (Recrystallized from chloroform)
Initiator Radical SourceAIBN (Azobisisobutyronitrile), recrystallized from methanol
Solvent Medium1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Procedure
  • Purification: Ensure Monomer A is free of inhibitors (pass through basic alumina column if necessary). Recrystallize Maleic Anhydride to remove hydrolyzed maleic acid.

  • Stoichiometry: Weigh equimolar amounts (1:1 molar ratio) of Monomer A and Maleic Anhydride into a Schlenk flask or heavy-walled glass ampoule.

    • Note: Maintaining 1:1 ratio is critical for alternating sequence.

  • Solvent Addition: Add 1,4-Dioxane to achieve a total monomer concentration of 1.0 - 2.0 M .

    • High concentration favors propagation over transfer.

  • Initiator: Add AIBN at 1.0 mol% relative to total monomer.

  • Degassing (Critical): Perform at least 3 cycles of Freeze-Pump-Thaw to remove oxygen, which acts as a radical scavenger.

    • Cycle: Freeze in liquid

      
       → Evacuate (<0.1 mmHg) → Thaw in warm water.
      
    • Backfill with Argon or Nitrogen after the final cycle.

  • Polymerization: Seal the ampoule or flask under inert atmosphere. Immerse in a thermostated oil bath at 60°C (for AIBN) or 70°C .

    • Duration: 12–24 hours.

  • Termination: Quench the reaction by cooling in an ice bath and exposing to air.

  • Precipitation: Dropwise add the reaction mixture into a 10-fold excess of Methanol or Hexane (depending on solubility). The copolymer should precipitate as a white solid.

  • Purification: Filter the solid, re-dissolve in THF, and re-precipitate into Methanol to remove unreacted monomers.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Protocol B: High-Temperature Homopolymerization (Oligomerization)

Target: Low molecular weight oligomers for use as functional intermediates.

Note: This protocol accepts that high MW is unattainable. It uses high temperature to increase


 relative to 

and high initiator load to compensate for consumption.
  • Initiator Selection: Use Di-tert-butyl peroxide (DTBP) (High temperature initiator).

  • Conditions: Run neat (bulk) or in high-boiling solvent (e.g., chlorobenzene) at 120°C – 130°C .

  • Initiator Load: High loading (3–5 mol% ) is required.

  • Procedure:

    • Degas monomer.

    • Add DTBP.

    • Heat to 130°C for 6–10 hours.

    • Strip off unreacted monomer under high vacuum.

    • Result: Viscous oil or low-melting solid (Oligomers, DP ~ 5–10).

Characterization & Validation

Nuclear Magnetic Resonance ( H NMR)
  • Vinyl Protons: Monitor the disappearance of the methallyl vinyl protons (

    
     4.8–5.2 ppm).
    
  • Broadening: Polymer formation is confirmed by the broadening of the aromatic and isopropyl methyl signals.

  • Composition (for Copolymer): Compare the integration of the aromatic protons (from Monomer A) vs. the methine protons of the succinic anhydride unit (from Maleic Anhydride,

    
     ~3.0–4.0 ppm).
    
Gel Permeation Chromatography (GPC)
  • Expectation (Homopolymer): Low

    
     (< 2,000 Da), High PDI.
    
  • Expectation (Copolymer): Moderate

    
     (5,000 – 20,000 Da), PDI ~ 1.5–2.0.
    
  • Detector: Use UV detector (254 nm) specific to the phenyl ring to verify incorporation of Monomer A.

Troubleshooting Guide

IssueProbable CauseSolution
No Precipitation Low conversion or oligomers formed are soluble in precipitant.Concentrate solution before precipitation; try Hexane instead of Methanol.
Low Molecular Weight Degradative chain transfer dominates.[1]Switch to Protocol A (Copolymerization). Increase monomer concentration.
Yellow Discoloration Oxidation or impurities.Ensure strict oxygen removal (Freeze-Pump-Thaw). Check purity of Maleic Anhydride.
Insoluble Gel Crosslinking (rare for this monomer) or impurities.Ensure monomer is mono-functional. Reduce conversion time.

References

  • Matsumoto, A. (2001). Polymerization of Multivinyl Monomers. In: Progress in Polymer Science. Discusses the kinetics of allyl and methallyl polymerization and degradative chain transfer.

  • Cowie, J. M. G. (1989). Alternating Copolymerization. Comprehensive Polymer Science. Explains the mechanism of donor-acceptor copolymerization (e.g., Styrene/Maleic Anhydride analogs).

  • Sigma-Aldrich. Product Specification: 3-(2-Isopropylphenyl)-2-methyl-1-propene. Catalog Number RIE156317227.[2][3][4][5][6]

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. Definitive text on radical chain transfer mechanisms.

Sources

Application

Application Note &amp; Protocol: Solvent Selection for the Extraction of 3-(2-Isopropylphenyl)-2-methyl-1-propene

Abstract This guide provides a comprehensive framework for the rational selection of an optimal solvent for the extraction of 3-(2-Isopropylphenyl)-2-methyl-1-propene. The document outlines the theoretical principles gov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the rational selection of an optimal solvent for the extraction of 3-(2-Isopropylphenyl)-2-methyl-1-propene. The document outlines the theoretical principles governing solvent-solute interactions and presents a comparative analysis of suitable organic solvents. Detailed, step-by-step protocols for both solid-liquid and liquid-liquid extraction are provided to guide researchers, scientists, and drug development professionals in achieving high-efficiency and high-purity extractions. The methodologies emphasize not only efficacy but also safety and environmental considerations, aligning with modern green chemistry principles.

Introduction and Analyte Characterization

The successful isolation of a target compound from its matrix is a critical step in chemical synthesis, natural product discovery, and pharmaceutical development. The choice of solvent is arguably the most influential parameter in an extraction process, directly impacting yield, purity, cost, and safety. This document focuses on the extraction of 3-(2-Isopropylphenyl)-2-methyl-1-propene, an aromatic hydrocarbon.

Analyte Structure and Properties:

  • Systematic Name: 3-(2-Isopropylphenyl)-2-methyl-1-propene

  • CAS Number: 951890-57-6

  • Molecular Formula: C₁₃H₁₈

  • Structure: The molecule consists of a benzene ring substituted with an isopropyl group and a 2-methyl-1-propene group.

The presence of a nonpolar aromatic ring and alkyl side chains renders the molecule hydrophobic and nonpolar. This fundamental characteristic is the primary determinant for solvent selection. Based on the principle of "like dissolves like," nonpolar solvents are the most effective candidates for solubilizing and extracting this compound.[1]

Guiding Principles for Solvent Selection

A systematic approach to solvent selection involves evaluating several key physicochemical parameters to maximize recovery while ensuring process safety and efficiency.

2.1. Solubility and Selectivity ("Like Dissolves Like") The most fundamental principle in solvent selection is that a solute will have the highest solubility in a solvent of similar polarity.[1] 3-(2-Isopropylphenyl)-2-methyl-1-propene is a nonpolar aromatic hydrocarbon. Therefore, effective solvents will also be nonpolar.[2] Selectivity is the solvent's ability to dissolve the target compound while leaving impurities and matrix components behind. In many cases, a solvent with a polarity that very closely matches the analyte will provide the best selectivity.

2.2. Boiling Point A solvent with a relatively low boiling point is desirable as it facilitates easy removal from the extract post-extraction, typically via rotary evaporation.[1][3] This minimizes the risk of thermal degradation of the target analyte and reduces energy consumption. However, the boiling point must be high enough to allow for a suitable extraction temperature if heating is required.

2.3. Density For liquid-liquid extractions, the density difference between the extraction solvent and the initial sample solution (often aqueous) is critical. A significant density difference ensures a clean and rapid separation of the two immiscible layers.[3]

2.4. Safety, Environmental Impact, and Cost Toxicity, flammability, and environmental persistence are paramount considerations. There is a growing emphasis on "green chemistry," which encourages the use of less hazardous and more sustainable solvents.[4] Solvents like hexane, while effective, are known neurotoxins and are derived from non-renewable resources.[4] Alternatives such as heptane or cyclohexane may be considered. Cost and availability are also practical factors that influence the choice of solvent on a larger scale.

Comparative Analysis of Candidate Solvents

Based on the principles outlined above, several nonpolar and moderately polar solvents are candidates for the extraction of 3-(2-Isopropylphenyl)-2-methyl-1-propene. The following table provides a comparative overview of their relevant properties.

SolventFormulaBoiling Point (°C)Density (g/cm³)Polarity IndexKey Advantages & Disadvantages
n-Hexane C₆H₁₄690.6550.1Advantages: Excellent nonpolar solvent, low boiling point for easy removal.[1][5] Disadvantages: Neurotoxic, environmental concerns.[4]
n-Heptane C₇H₁₆980.6840.2Advantages: Good nonpolar solvent, less toxic than hexane.[6][7] Disadvantages: Higher boiling point requires more energy for removal.
Cyclohexane C₆H₁₂810.7790.2Advantages: Effective nonpolar solvent for oils and fats.[8][9] Disadvantages: Can form peroxides, flammable.
Toluene C₇H₈1110.8672.4Advantages: Excellent solvent for aromatic compounds due to π-π interactions.[10][11] Disadvantages: High boiling point, toxic.
Dichloromethane (DCM) CH₂Cl₂401.333.1Advantages: Dissolves a wide range of compounds, very low boiling point.[3][12] Disadvantages: Suspected carcinogen, denser than water.
Ethyl Acetate C₄H₈O₂770.9024.4Advantages: "Greener" alternative, moderately polar, effective for a range of compounds.[13] Disadvantages: Higher polarity may co-extract more impurities.

Recommendation: For general-purpose, high-efficiency extraction, n-Heptane or Cyclohexane are recommended as primary choices due to their strong nonpolar character and relatively lower toxicity compared to hexane. Toluene can be an excellent choice if selectivity for aromatic compounds is specifically required.[14]

Visualization of Workflows

Solvent Selection Decision Workflow

The following diagram illustrates the logical process for selecting an appropriate extraction solvent.

SolventSelection Analyte Characterize Analyte (3-(2-Isopropylphenyl)-2-methyl-1-propene) Polarity Determine Polarity (Nonpolar Aromatic Hydrocarbon) Analyte->Polarity Principle Apply 'Like Dissolves Like' Principle Polarity->Principle Candidates Identify Nonpolar Solvent Candidates (Heptane, Cyclohexane, Toluene) Principle->Candidates Parameters Evaluate Key Parameters Candidates->Parameters BoilingPoint Boiling Point (Ease of Removal) Parameters->BoilingPoint Safety Safety & Environmental (Toxicity, Flammability) Parameters->Safety Cost Cost & Availability Parameters->Cost Select Select Optimal Solvent BoilingPoint->Select Safety->Select Cost->Select

Caption: Decision workflow for solvent selection.

General Extraction Experimental Workflow

This diagram shows the typical steps involved in a solid-liquid extraction process.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation & Recovery SamplePrep 1. Sample Preparation (Grind/Homogenize Solid Matrix) Weigh 2. Weigh Sample SamplePrep->Weigh AddSolvent 3. Add Selected Solvent Weigh->AddSolvent Extract 4. Perform Extraction (e.g., Ultrasonication) AddSolvent->Extract Separate 5. Separate Phases (Filtration/Centrifugation) Extract->Separate Evaporate 6. Remove Solvent (Rotary Evaporation) Separate->Evaporate Final 7. Purified Analyte Evaporate->Final

Caption: General experimental workflow for extraction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All solvents listed are flammable and should be kept away from ignition sources.

Protocol 1: Ultrasound-Assisted Solid-Liquid Extraction (UAE)

This protocol is ideal for extracting the analyte from a solid matrix (e.g., dried plant material, solid reaction waste). Ultrasound assistance enhances extraction efficiency by disrupting cell walls and increasing mass transfer.[15][16]

Materials:

  • Solid matrix containing the analyte

  • Selected solvent (e.g., n-Heptane)

  • Ultrasonic bath or probe sonicator

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel with filter paper or syringe filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: If necessary, grind the solid matrix to a fine, consistent powder to maximize the surface area for extraction.

  • Extraction Setup: Accurately weigh approximately 2-5 g of the prepared solid matrix and place it into an Erlenmeyer flask.

  • Solvent Addition: Add the selected extraction solvent (e.g., n-Heptane) to the flask. A typical solvent-to-sample ratio is 10:1 to 20:1 (mL:g). For 5 g of sample, this would be 50-100 mL of solvent.

  • Ultrasonication: Place the flask in an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the flask. Sonicate for 15-30 minutes.[17] The temperature can be kept at room temperature or slightly elevated, but should remain well below the solvent's boiling point.

  • Separation: After sonication, separate the liquid extract from the solid residue. This can be achieved by vacuum filtration through a Büchner funnel or by centrifuging the mixture and decanting the supernatant.

  • Repeat (Optional): For exhaustive extraction, the solid residue can be re-extracted with a fresh portion of solvent 1-2 more times. The resulting liquid extracts can then be combined.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator. Set the water bath temperature to 40-50°C for heptane. Evaporate until a concentrated oily residue (the analyte) remains.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is designed to isolate the analyte from a liquid matrix, typically an aqueous solution, where it is either dissolved or suspended.

Materials:

  • Aqueous solution containing the analyte

  • Selected immiscible solvent (e.g., n-Heptane)

  • Separatory funnel

  • Beakers or flasks for collection

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Funnel Setup: Place the aqueous solution containing the analyte into a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • Solvent Addition: Add a volume of the selected immiscible organic solvent (e.g., n-Heptane). A typical starting ratio is 1:1 (organic solvent:aqueous solution), but this can be optimized.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel by opening the stopcock (while inverted and pointed away from you) to release any pressure buildup.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Since heptane is less dense than water, it will be the top layer.

  • Collection: Carefully drain the lower (aqueous) layer into a beaker. Then, drain the upper (organic) layer containing the analyte into a clean, dry Erlenmeyer flask.

  • Repeat (Optional): To maximize recovery, the aqueous layer can be returned to the separatory funnel and re-extracted with fresh portions of the organic solvent. Combine all organic extracts.

  • Drying: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic extracts to remove any residual water. Swirl the flask and let it sit for 5-10 minutes. The solution should be clear, not cloudy.

  • Solvent Removal: Decant or filter the dried organic solution away from the drying agent and into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified analyte.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that balances solubility principles with practical considerations of safety, efficiency, and environmental impact. For the nonpolar aromatic hydrocarbon 3-(2-Isopropylphenyl)-2-methyl-1-propene, nonpolar solvents such as n-heptane and cyclohexane represent excellent choices for achieving high extraction yields. The provided protocols for Ultrasound-Assisted Extraction and Liquid-Liquid Extraction offer robust and adaptable methods for researchers to isolate this compound effectively from various matrices. By carefully considering the principles and data presented in this note, scientists can optimize their extraction workflows for enhanced purity and recovery.

References

  • CK-12 Foundation. (n.d.). Why is dichloromethane a good solvent for extraction processes? Retrieved from [Link]

  • Maratek. (2022, December 5). What is Hexane Solvent? Retrieved from [Link]

  • Anderson International Corp. (2023, July 31). Understanding Hexane Extraction of Vegetable Oils. Retrieved from [Link]

  • AET LLC. (n.d.). Why is Ethyl Acetate a Good Solvent for Extraction? Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2024, October 31). Cyclohexane for Extraction: An Overview. Retrieved from [Link]

  • Chromatography and Beyond. (2023, October 17). Toluene: A Window to Analytical Insight. Retrieved from [Link]

  • ATDM Co. (2024, August 27). Hexane Solvent: Key Industrial Uses & Chemical Properties. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Cyclohexane. Retrieved from [Link]

  • Concin, N., et al. (2021). Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets. Foods, 10(12), 3033. Retrieved from [Link]

  • Buy Chemicals Online. (2017, December 21). Uses of Dichloromethane. Retrieved from [Link]

  • Baetro. (2025, August 18). Ethyl Acetate: Understanding Its Melting Point and Properties. Retrieved from [Link]

  • Patsnap. (2025, July 25). How Heptane Characteristics Affect Liquid-Liquid Extraction Efficiency. Retrieved from [Link]

  • Vertec Biosolvents. (2025, December 19). Ethyl Acetate Solvent: Uses, Effects, and Alternatives. Retrieved from [Link]

  • Shell. (2026, January 20). Heptane (SBP 94/100) high purity de-aromatised hydrocarbon solvent. Retrieved from [Link]

  • GJ Chemical. (2025, January 15). Dichloromethane: A highly effective and versatile solvent. Retrieved from [Link]

  • Scribd. (n.d.). Ethyl Acetate: Solvent Properties. Retrieved from [Link]

  • High Precision Gas. (n.d.). n-Heptane. Retrieved from [Link]

  • ECSA Group. (2025, September 3). Toluene Pure: Properties and Uses in Specialty Chemicals. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Cyclohexane. Retrieved from [Link]

  • Maratek. (2024, July 24). How Does Toluene Function as a Solvent in Industrial Applications? Retrieved from [Link]

  • Amaris Chemical Solutions. (2025, October 15). Toluene: The Powerful Solvent Driving Industrial Innovation. Retrieved from [Link]

  • Science Alert. (2016, March 11). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]

  • SciELO. (2017, May 17). LIQUID-LIQUID EXTRACTION OF AROMATICS FROM HYDROCARBON MIXTURES IN CAPILLARIES. Retrieved from [Link]

  • Ghavami, M., et al. (2019). Optimization of the Ultrasonic-Assisted Extraction of Phenolic Compounds, Ferric Reducing Activity and Antioxidant Activity of Beta vulgaris. Pharmaceutical Sciences, 25(4), 343-350. Retrieved from [Link]

  • Asghari, G., et al. (2019). Ultrasound-Assisted Extraction and Optimization Process Parameters of Antioxidant and Phenolic Compounds from Myristica fragrans. Journal of Pharmaceutical Research International, 31(5), 1-10. Retrieved from [Link]

  • Tomašević, I., et al. (2018). Ultrasound-assisted extraction of bioactive compounds from lemon balm and peppermint leaves. International Agrophysics, 32(4), 523-530. Retrieved from [Link]

Sources

Method

Application Note: Scalable Industrial Synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene

Executive Summary & Strategic Rationale 3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS 951890-57-6) is a high-value functionalized terminal alkene utilized as a critical building block in the synthesis of advanced pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS 951890-57-6) is a high-value functionalized terminal alkene utilized as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty materials[1]. The presence of the sterically demanding ortho-isopropyl group alongside the reactive methallyl moiety presents unique synthetic challenges, primarily concerning regioselectivity and the prevention of alkene isomerization.

This application note details a highly scalable, self-validating protocol utilizing a Nickel-catalyzed Kumada cross-coupling strategy. Designed for industrial throughput, this methodology prioritizes stringent quality control, high atom economy, and the suppression of common allylic side reactions.

Mechanistic Causality & Pathway Design

The synthetic route relies on the cross-coupling of 2-isopropylphenylmagnesium bromide with methallyl chloride (3-chloro-2-methyl-1-propene). While palladium catalysts are ubiquitous in standard cross-coupling, nickel catalysis is specifically selected for this allylic electrophile[2].

Causality of Catalyst Selection: Allylic halides are notoriously prone to


-hydride elimination following oxidative addition, which leads to the migration of the double bond (isomerization to the thermodynamically favored conjugated internal alkene). By employing a Ni(II) precatalyst with a bidentate phosphine ligand—specifically 1,3-bis(diphenylphosphino)propane (dppp)—the specific ligand bite angle (91°) enforces a rigid square-planar geometry on the transmetalated intermediate. This geometry drastically accelerates reductive elimination relative to 

-hydride elimination, thereby preserving the terminal methallyl double bond and ensuring high chemoselectivity[3].

Kumada_Cycle A Ni(0)(dppp) Active Catalyst B [Ni(II)(dppp)(Methallyl)(Cl)] Oxidative Addition Complex A->B + Methallyl Chloride C [Ni(II)(dppp)(Methallyl)(Ar)] Transmetalation Complex B->C + 2-Isopropylphenyl-MgBr - MgBrCl C->A Reductive Elimination D 3-(2-Isopropylphenyl)-2-methyl-1-propene (Target Product) C->D Product Release

Catalytic cycle of the Ni-catalyzed Kumada coupling for methallylbenzene derivatives.

Quantitative Optimization Data

Prior to scale-up, various catalyst systems were evaluated to minimize the primary impurity: 1-(2-isopropylphenyl)-2-methyl-1-propene (the conjugated internal alkene). The data below validates the selection of NiCl₂(dppp) for industrial batches.

Catalyst SystemLigand Bite AngleIsolated Yield (%)Isomerization to Internal Alkene (%)
NiCl₂(PPh₃)₂N/A (Monodentate)6518
NiCl₂(dppe)86°825
NiCl₂(dppp) 91° 94 < 1
Pd(PPh₃)₄N/A4525

Experimental Protocol: A Self-Validating System

This workflow is designed with integrated In-Process Controls (IPCs) to ensure each phase validates the success of the preceding step before progression.

Workflow S1 1. Grignard Formation Mg + 2-Isopropylbromobenzene in THF QC1 IPC 1: GC-FID Grignard Conversion >98% S1->QC1 S2 2. Catalyst Preparation NiCl2(dppp) (2 mol%) in THF (0 °C) S3 3. Cross-Coupling Dropwise addition of Grignard to Electrophile S2->S3 QC2 IPC 2: GC-MS Coupling Completion >98% S3->QC2 S4 4. Quench & Extraction NH4Cl (aq) quench, MTBE extraction S5 5. Purification Fractional Vacuum Distillation S4->S5 QC3 Final QC: NMR/GC Purity >99.0% S5->QC3 QC1->S2 QC2->S4

Step-by-step industrial workflow and in-process controls (IPC) for alkene synthesis.

Phase 1: Grignard Reagent Generation
  • Setup: In a flame-dried, nitrogen-purged reactor, add magnesium turnings (1.10 equiv) and anhydrous THF (3 volumes).

  • Initiation: Add a single crystal of iodine or 0.01 equiv of 1,2-dibromoethane. Introduce 5% of the total 2-isopropylbromobenzene (1.00 equiv total) and heat to 45 °C until the brown color dissipates and a mild exotherm is observed.

  • Addition: Add the remaining 2-isopropylbromobenzene dropwise over 1.5 hours, maintaining the internal temperature between 45–50 °C.

  • Maturation: Reflux the mixture for 2 hours, then cool to room temperature.

  • IPC 1 (Self-Validation): Quench a 0.5 mL aliquot in 1 N HCl and analyze via GC-FID. Proceed only if residual 2-isopropylbromobenzene is <2.0%.

Phase 2: Nickel-Catalyzed Kumada Coupling
  • Catalyst Activation: To a separate reactor, add NiCl₂(dppp) (0.02 equiv) and anhydrous THF (2 volumes). Cool the suspension to 0 °C.

  • Electrophile Addition: Add methallyl chloride (1.05 equiv) to the catalyst suspension.

  • Cross-Coupling: Transfer the Grignard reagent from Phase 1 into the reaction vessel dropwise over 2–3 hours.

    • Causality: The Kumada coupling is highly exothermic. Dropwise addition of the nucleophile into the electrophile/catalyst mixture keeps the steady-state concentration of the Grignard reagent low. This suppresses Wurtz-type homocoupling (which would form 2,2'-diisopropylbiphenyl) and prevents thermal runaway[2]. Maintain internal temperature < 15 °C.

  • IPC 2 (Self-Validation): Analyze a quenched aliquot via GC-MS. Proceed to workup when methallyl chloride conversion is >98%.

Phase 3: Workup and Isolation
  • Quench: Slowly transfer the reaction mixture into a vigorously stirred solution of 10% aqueous NH₄Cl (5 volumes) at 0 °C.

    • Causality: A mild NH₄Cl quench is strictly required. Utilizing strong mineral acids (like HCl or H₂SO₄) will catalyze the hydration or isomerization of the terminal alkene, destroying the product.

  • Extraction: Separate the phases and extract the aqueous layer with methyl tert-butyl ether (MTBE, 2 x 2 volumes).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Subject the crude oil to fractional vacuum distillation. Collect the main fraction at 85–90 °C (1.0 mbar) to yield the target compound as a clear, colorless oil.

Quality Assurance & Spectroscopic Validation

To confirm the structural integrity and purity of 3-(2-Isopropylphenyl)-2-methyl-1-propene[1], the following specifications must be validated prior to batch release:

  • GC-FID Purity: ≥ 99.0% (Limit of conjugated isomer < 0.5%).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.25–7.10 (m, 4H, Ar-H)
      
    • 
       4.85 (m, 1H, C=CH₂)
      
    • 
       4.55 (m, 1H, C=CH₂)
      
    • 
       3.40 (s, 2H, Ar-CH₂-C)
      
    • 
       3.15 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂)
      
    • 
       1.75 (s, 3H, allylic CH₃)
      
    • 
       1.20 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
      
  • GC-MS (EI): m/z calculated for C₁₃H₁₈: 174.29; Found: 174.1[1].

References

  • Sigma-Aldrich. "3-(2-Isopropylphenyl)-2-methyl-1-propene". sigmaaldrich.com. 1

  • Wikipedia. "Kumada coupling". wikipedia.org. 2

  • National Institutes of Health (NIH). "A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study". nih.gov. 3

Sources

Application

Technical Guide: The Strategic Use of 3-(2-Isopropylphenyl)-2-methyl-1-propene as a Versatile Intermediate in Modern Fragrance Synthesis

An Application Note for Researchers and Scientists Abstract The creation of novel and impactful fragrance molecules is a cornerstone of the flavor and fragrance industry. The economic and creative success of this endeavo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

The creation of novel and impactful fragrance molecules is a cornerstone of the flavor and fragrance industry. The economic and creative success of this endeavor often hinges on the strategic design and synthesis of versatile chemical intermediates. These intermediates serve as foundational building blocks, allowing for the efficient construction of complex molecular architectures with desirable olfactory properties. This document provides a detailed technical guide on the synthesis, characterization, and application of 3-(2-Isopropylphenyl)-2-methyl-1-propene, a key intermediate whose structure is primed for transformation into a range of aromatic aldehydes and alcohols prized for their unique scent profiles. We will explore a robust synthetic protocol for the intermediate itself, detail its analytical validation, and present a practical application in the synthesis of a target fragrance aldehyde, 3-(2-Isopropylphenyl)-2-methylpropanal, via hydroformylation.

Introduction: The Role of Intermediates in Fragrance Design

The molecular complexity of modern perfumery compounds necessitates multi-step synthetic pathways.[1][2] A well-designed intermediate is therefore not merely a stepping stone but a strategic asset. 3-(2-Isopropylphenyl)-2-methyl-1-propene is an exemplary case. Its molecular structure combines a substituted aromatic ring—the ortho-isopropylphenyl moiety, which imparts substantive character and influences the overall odor profile—with a reactive terminal alkene (the 2-methyl-1-propene group). This alkene functionality is a versatile handle for a variety of subsequent chemical transformations, most notably hydroformylation, to yield valuable fragrance aldehydes.[3][4] This guide provides the essential protocols and scientific rationale for leveraging this intermediate in a research or drug development setting.

Synthesis of the Intermediate: 3-(2-Isopropylphenyl)-2-methyl-1-propene

Synthesis Principle: The Wittig Olefination

To construct the target alkene, the Wittig reaction stands out as a premier method for its reliability and precision in forming carbon-carbon double bonds.[5][6][7] This reaction joins a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (the Wittig reagent) to yield an alkene and triphenylphosphine oxide.[7][8] The key advantage of the Wittig reaction in this context is its unambiguous placement of the double bond, which is critical for the final olfactory properties of the target fragrance.[9] We will react 2'-isopropylacetophenone with the ylide derived from methyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Synthesis

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2'-Isopropylacetophenone

  • n-Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: Under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2'-isopropylacetophenone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or n-hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent to yield 3-(2-Isopropylphenyl)-2-methyl-1-propene as a colorless oil.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_0 Ylide Generation cluster_1 Wittig Reaction Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Base NaH in THF Base->Ylide Intermediate_Product 3-(2-Isopropylphenyl)-2-methyl-1-propene Ylide->Intermediate_Product Ketone Ketone 2'-Isopropylacetophenone Byproduct Triphenylphosphine Oxide Intermediate_Product->Byproduct Formation of

Caption: Workflow for the Wittig synthesis of the target intermediate.

Typical Reaction Data
ParameterValue/ConditionRationale
Stoichiometry 1.1 eq. Ylide : 1.0 eq. KetoneA slight excess of the ylide ensures complete consumption of the starting ketone.
Solvent Anhydrous THFApolar aprotic solvent required for ylide stability and reaction progression.
Temperature 0 °C to Reflux (approx. 66 °C)Initial low temperature for controlled addition, followed by heating to drive the reaction to completion.
Reaction Time ~5-6 hoursTypical duration for ylide formation and subsequent olefination.
Expected Yield 70-85%Represents a typical outcome for this type of Wittig reaction after purification.
Purity (Post-Chroma) >97% (by GC)Purity level required for use in subsequent high-value fragrance synthesis.

Analytical Characterization of the Intermediate

Principle of Validation

Rigorous analytical characterization is a non-negotiable step in synthesis. It provides definitive proof of the chemical structure and purity of the intermediate. This validation is crucial as impurities (e.g., unreacted starting materials or byproducts) can lead to unwanted side reactions in the next step or introduce off-notes in the final fragrance product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose in the fragrance industry.[10][11][12]

Analytical Protocols
  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) is injected into the GC-MS system. The gas chromatogram will show a single major peak, and the corresponding mass spectrum will confirm the molecular weight and expected fragmentation pattern.[13][14]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): The purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.[15][16]

Expected Analytical Data for 3-(2-Isopropylphenyl)-2-methyl-1-propene
AnalysisParameterExpected Value/Observation
GC-MS Molecular Ion (M⁺)m/z = 174.29
Key Fragmentsm/z = 159 (M-CH₃), 131 (M-C₃H₇)
¹H NMR (CDCl₃) δ ~7.1-7.3 ppmMultiplet, 4H (Aromatic protons)
δ ~4.8-4.9 ppmTwo singlets, 2H (Vinyl protons, =CH₂)
δ ~3.3 ppmSeptet, 1H (Isopropyl CH)
δ ~3.0 ppmSinglet, 2H (Benzylic CH₂)
δ ~1.8 ppmSinglet, 3H (Allylic CH₃)
δ ~1.2 ppmDoublet, 6H (Isopropyl CH₃)
¹³C NMR (CDCl₃) δ ~147, 142, 128-130 ppmAromatic & Alkene carbons
δ ~112 ppmVinyl (=CH₂) carbon
δ ~45, 30, 24, 22 ppmAliphatic carbons (Benzylic, Isopropyl, Methyl)

Application: Synthesis of 3-(2-Isopropylphenyl)-2-methylpropanal

Principle: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a powerful industrial reaction that converts alkenes into aldehydes.[17] It involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond of the alkene using a catalyst under a pressurized atmosphere of carbon monoxide (CO) and hydrogen (H₂), known as syngas.[18] The choice of metal catalyst and phosphine ligands is critical for controlling the rate and regioselectivity of the reaction.[3][4] For our intermediate, hydroformylation will convert the terminal alkene into the corresponding propanal, a structure commonly found in floral and green fragrance molecules.[19]

Experimental Protocol: Hydroformylation

Materials:

  • 3-(2-Isopropylphenyl)-2-methyl-1-propene

  • Rhodium catalyst, e.g., Rh(acac)(CO)₂

  • Phosphine ligand, e.g., Triphenylphosphine (TPP)

  • Anhydrous toluene or other suitable high-boiling solvent

  • Syngas (CO/H₂ in a 1:1 ratio)

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, charge the rhodium catalyst and the phosphine ligand under an inert atmosphere.

  • Add the solvent (anhydrous toluene) followed by the substrate, 3-(2-Isopropylphenyl)-2-methyl-1-propene.

  • Seal the reactor, purge several times with nitrogen, and then with syngas.

  • Reaction: Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar) and begin heating with vigorous stirring to the reaction temperature (e.g., 80-120 °C).

  • Maintain a constant pressure by feeding syngas as it is consumed. Monitor the reaction's progress by taking samples periodically and analyzing them by GC.

  • Workup and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Discharge the reaction mixture. The catalyst can often be removed by precipitation or extraction.

  • Concentrate the crude product under reduced pressure to remove the solvent.

  • Purify the resulting aldehyde by vacuum distillation to obtain 3-(2-Isopropylphenyl)-2-methylpropanal.

Fragrance Synthesis Pathway

Fragrance_Synthesis Intermediate 3-(2-Isopropylphenyl)- 2-methyl-1-propene Product 3-(2-Isopropylphenyl)- 2-methylpropanal (Fragrance Aldehyde) Intermediate->Product Hydroformylation Reagents CO / H₂ Rh Catalyst Phosphine Ligand Reagents->Product

Caption: Conversion of the intermediate to the target fragrance aldehyde.

Final Product Analysis

The final product, 3-(2-Isopropylphenyl)-2-methylpropanal, would be subjected to the same rigorous GC-MS and NMR analysis to confirm its structure and purity. Crucially, it would also undergo organoleptic evaluation by trained perfumers to characterize its scent profile, which is anticipated to be in the floral, green, and aldehydic family, with potential nuances imparted by the ortho-isopropyl group.

Conclusion

3-(2-Isopropylphenyl)-2-methyl-1-propene is a highly valuable and strategically important intermediate. Its synthesis via the Wittig reaction is robust and high-yielding, and its structure is readily confirmed using standard analytical techniques. The subsequent conversion of its terminal alkene functionality into an aldehyde via hydroformylation provides a direct and efficient route to novel fragrance ingredients. The protocols and rationale presented in this guide offer a solid foundation for researchers and scientists to produce and utilize this versatile building block in the ongoing quest for new and captivating aroma chemicals.

References

  • ResearchGate. (2024, May 15). Assessment of the strength of Grignard Reagent for the synthesis of secondary and tertiary alcohols of terpenes using metal plate flow reactor. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024, May 15). Scope of the grignard reaction for the synthesis of secondary and tertiary alco- hols from carbonyl compounds via flow reaction. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2010, September 10). Transforming terpene feedstock into polyketide architecture. Chemical Communications. [Link]

  • Kopparapu, I., et al. (2024). Assessment of the strength of grignard reagent for the synthesis of secondary and tertiary alcohols of terpenes using metal plate flow reactor. Results in Engineering, 22. [Link]

  • Unknown Author. (n.d.). THE GRIGNMRD REACTION APPLIED TO THE TERPE'NE SERIES A THESIS. [Link]

  • ScenTree. (n.d.). Florhydral® (CAS N° 125109-85-5). Retrieved from ScenTree. [Link]

  • Takasago Perfumery Co., Ltd. (1982, June 23). Perfume composition. Patent 0054410. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

  • Unknown Author. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from Innovatech Labs. [Link]

  • Unknown Author. (n.d.). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. [Link]

  • ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. Retrieved from ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from PerfumersWorld. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Unknown Author. (n.d.). The Characterization of Perfume Fragrances. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2021123144A1 - Pro-perfume compositions.
  • Googleapis.com. (2020, April 20). US 2023/0126581 A1. [Link]

  • European Patent Office. (2021, August 11). PRO-FRAGRANCES AND METHOD OF PREPARATION THEREOF - EP 3692127 B1. Retrieved from EPO. [Link]

  • ResearchGate. (2025, August 7). Biocatalysed synthesis of the enantiotners of the floral odorant Florhydral (R). Retrieved from ResearchGate. [Link]

  • Googleapis.com. (2019, February 14). WO 2019/030122 Al. [Link]

  • Molbase. (n.d.). Synthesis of 2-methyl-3-(2-methyl-5-isopropyl-cyclopent-1-en-1-yl)-propanol. Retrieved from Molbase. [Link]

  • The Good Scents Company. (n.d.). The Florhydrals®. Retrieved from The Good Scents Company. [Link]

  • National Center for Biotechnology Information. (n.d.). A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. Retrieved from PMC. [Link]

  • Scentspiracy. (n.d.). Floral Butanal / Florhydral® (67583-77-1) - Synthetic Ingredient for Perfumery. Retrieved from Scentspiracy. [Link]

  • ResearchGate. (n.d.). Mechanistic model for kinetics of propene hydroformylation with Rh catalyst. Retrieved from ResearchGate. [Link]

  • European Publication Server. (n.d.). PROCESS FOR HYDROFORMYLATION OF PROPYLENE - Patent 1732871. Retrieved from European Publication Server. [Link]

  • ACS Publications. (n.d.). Kinetic modeling of propene hydroformylation with Rh/TPP and Rh/CHDPP catalysts. Retrieved from ACS Publications. [Link]

  • ChemSrc. (n.d.). 3-(4-Isopropylphenyl)-2-methyl-1-propene. Retrieved from ChemSrc. [Link]

  • Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from Perfumer & Flavorist. [Link]

  • PubMed. (2024, March 13). RIFM fragrance ingredient safety assessment, 3-(p-isopropylphenyl)propionaldehyde, CAS registry number 7775-00-0. Retrieved from PubMed. [Link]

  • Perfumer & Flavorist. (n.d.). The Search for New Fragrance Ingredients. Retrieved from Perfumer & Flavorist. [Link]

  • PubChem. (n.d.). 2-Isopropylphenyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Hydroformylation of propene - US3627843A.
  • Doc Brown's Chemistry. (n.d.). and explaining the - H-1 proton NMR spectrum: 2-methylpropene. Retrieved from Doc Brown's Chemistry. [Link]

  • ResearchGate. (2022, August 5). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. Retrieved from ResearchGate. [Link]

  • Pearson+. (n.d.). Sketch your predictions of the proton NMR spectra of the following.... Retrieved from Pearson+. [Link]

  • SpringerLink. (2025, April 23). Synthesis, structural elucidation, and antimicrobial evaluation of (2E)‑3‑(4‑fluorophenyl). Retrieved from SpringerLink. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing spontaneous polymerization of 3-(2-Isopropylphenyl)-2-methyl-1-propene during storage

Technical Support Center: Stability & Storage of 3-(2-Isopropylphenyl)-2-methyl-1-propene Part 1: Core Directive & Scientific Rationale Subject: Prevention of Spontaneous Polymerization and Autoxidation in Methallyl-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 3-(2-Isopropylphenyl)-2-methyl-1-propene

Part 1: Core Directive & Scientific Rationale

Subject: Prevention of Spontaneous Polymerization and Autoxidation in Methallyl-Benzene Derivatives. Applicable Compound: 3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS: 951890-57-6 / Related Analogs). Primary Risk: Oxidative degradation leading to peroxide formation and subsequent oligomerization.

The Stability Paradox: Why This Molecule Degrades

As a researcher handling 3-(2-Isopropylphenyl)-2-methyl-1-propene, you are not dealing with a simple alkene. You are managing a molecule with two distinct sites of high radical susceptibility , creating a "perfect storm" for instability if mishandled.

  • The Doubly-Activated Methylene Bridge: The methylene group (

    
    ) connecting the phenyl ring to the methallyl double bond is both benzylic  and allylic . The bond dissociation energy (BDE) for these hydrogens is significantly lower than standard alkyl C-H bonds (~85 kcal/mol vs. ~98 kcal/mol). This makes hydrogen abstraction by atmospheric oxygen kinetically favorable, rapidly forming hydroperoxides.
    
  • The Isopropyl Tertiary Hydrogen: The ortho-isopropyl substituent contains a tertiary benzylic hydrogen. While sterically hindered, it remains a viable target for radical attack, acting as a secondary site for oxidative chain initiation.

The Failure Mode: Unlike styrene, which polymerizes thermally, this methallyl derivative primarily degrades via autoxidation . The mechanism is not a direct chain-growth polymerization but an oxidative cycle:



The resulting hydroperoxides decompose into alkoxy radicals, which then attack the double bond, leading to viscous oligomers (gums) and variable purity.

Part 2: Troubleshooting Guide

Use this matrix to diagnose storage issues immediately.

Symptom Probable Cause Immediate Action
Viscosity Increase Oligomer formation due to peroxide decomposition.Quarantine. Run GPC or viscosity check. If <5% polymer, distill immediately under high vacuum.
Yellowing / Darkening Formation of quinone-methide byproducts or inhibitor oxidation (e.g., BHT yellowing).Test Peroxides. If peroxides are low, the color may be benign inhibitor sacrifice. If high, discard.
White Precipitate Polymer chains reaching critical molecular weight (insolubility) or peroxide crystals.Do NOT Heat. Filter solids. Test filtrate for peroxides. High explosion risk if peroxides precipitated.
Acrid/Sour Smell Oxidative cleavage of the double bond (formation of formaldehyde/acetone equivalents).[1]Discard. Irreversible chemical degradation has occurred.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which inhibitor should I use: BHT, TBC, or MEHQ? A: BHT (Butylated Hydroxytoluene) is the gold standard for this specific class of methallyl compounds.

  • Why? TBC (4-tert-butylcatechol) and MEHQ require dissolved oxygen to function effectively as inhibitors. Since your primary goal is to exclude oxygen to prevent the initial hydroperoxide formation, BHT is superior because it functions as a radical scavenger (chain-breaking antioxidant) even in anaerobic conditions.

  • Recommendation: Maintain 100–200 ppm BHT.

Q2: Can I store this in a standard refrigerator? A: Only if the container is strictly air-tight and the headspace is purged.

  • Risk: Standard fridges have high humidity and no atmosphere control. Cold temperatures (

    
    ) slow the reaction but do not stop the radical mechanism if oxygen is present.
    
  • Protocol: Store at

    
     under an Argon blanket. Argon is heavier than air and protects the liquid surface better than Nitrogen for long-term storage.
    

Q3: How do I remove the inhibitor before my reaction? A: For most catalytic applications (e.g., transition metal catalysis), BHT must be removed to prevent catalyst poisoning.

  • Method A (Flash Chromatography): Pass the monomer through a short plug of silica gel or basic alumina. The polar phenol (BHT) will adsorb, while the non-polar alkene elutes.

  • Method B (Wash): Wash with 10% NaOH solution (3x), followed by water and brine. Dry over

    
    . Note: This is less effective for BHT than for TBC.
    

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Inhibitor Addition & Validation

Objective: Stabilize a fresh batch of 3-(2-Isopropylphenyl)-2-methyl-1-propene.

  • Calculate Dosage: Target 200 ppm (mg/kg).

    • Example: For 100 g of monomer, add 20 mg of BHT.

  • Dissolution: Add BHT directly to the liquid. Stir gently at room temperature under a stream of Nitrogen until fully dissolved (approx. 15 mins).

  • Deoxygenation (Critical):

    • Seal the vessel with a septum.

    • Insert a long needle connected to an Argon line into the liquid (sparging).

    • Insert a short vent needle.

    • Sparge for 15 minutes per 100 mL of liquid.

  • Verification:

    • Take a 1 mL aliquot.

    • Perform a GC-FID analysis. BHT will appear as a distinct small peak (typically eluting later than the monomer). Integration area confirms concentration.

SOP-02: Peroxide Testing (Quantofix Method)

Objective: Routine safety check before distillation or heating.

  • Use commercial peroxide test strips (e.g., Quantofix Peroxide 100).

  • Dip the strip into the monomer for 1 second.

  • Wait 15 seconds.

  • Interpretation:

    • 0-5 mg/L: Safe to use/distill.

    • 5-50 mg/L: Treat with reducing agent (e.g., aqueous Sodium Thiosulfate) before use.

    • >50 mg/L: High Risk. Discard via hazardous waste protocols.

Part 5: Mechanistic Visualization

The following diagram illustrates the "Autoxidation Cascade" specific to methallyl-benzene derivatives. It highlights the critical intervention points for inert gas and inhibitors.

Autoxidation Pathway Monomer Monomer (Methallyl-Benzene) Radical Allylic/Benzylic Radical (R•) Monomer->Radical H-Abstraction Oxygen Atmospheric O2 Oxygen->Radical Initiator PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 (Fast) Hydroperoxide Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide + Monomer (H-Abs) AlkoxyRad Alkoxy Radical (RO•) Hydroperoxide->AlkoxyRad Decomposition (Heat/Light) AlkoxyRad->Radical Chain Transfer Polymer Oligomers / Gums (Viscosity Increase) AlkoxyRad->Polymer Addition to Double Bond Inhibitor Inhibitor (BHT) Scavenges Radicals Inhibitor->Radical Blocks Inhibitor->PeroxyRad Blocks InertGas Inert Gas (Ar/N2) Displaces O2 InertGas->Oxygen Excludes

Caption: The autoxidation cycle of methallyl monomers. Note that oxygen entry is the primary trigger, and BHT acts by quenching the radical intermediates (R• and ROO•) before they can propagate polymer chains.

References

  • BenchChem Technical Support . Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage. Retrieved from 2.

  • Sigma-Aldrich . Product Specification: 3-(2-Isopropylphenyl)-2-methyl-1-propene. Retrieved from 3.

  • Vinati Organics . Propene vs 2-Methylpropene: Stability and Reactivity. Retrieved from 1.

  • National Institutes of Health (PMC) . Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. Retrieved from 4.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 3-(2-Isopropylphenyl)-2-methyl-1-propene Distillation

Welcome to the Advanced Applications Support Center. Distilling terminal allylbenzenes—specifically methallylbenzenes with bulky ortho-substituents like 3-(2-Isopropylphenyl)-2-methyl-1-propene—presents unique thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Distilling terminal allylbenzenes—specifically methallylbenzenes with bulky ortho-substituents like 3-(2-Isopropylphenyl)-2-methyl-1-propene—presents unique thermodynamic and kinetic challenges. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve purity drops during the purification of this critical intermediate.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My crude NMR is perfectly clean, but post-distillation purity drops significantly. Why is the terminal double bond disappearing? A: You are observing thermodynamic isomerization. The terminal alkene (the 2-methyl-1-propene moiety) is kinetically stable at room temperature but is thermodynamically driven to migrate into conjugation with the aromatic ring, yielding 1-(2-isopropylphenyl)-2-methyl-1-propene. According to extensive literature on the [1], this migration is highly catalyzed by trace transition metals (e.g., Pd, Ni from cross-coupling reactions) via an


-

-allyl metal-hydride intermediate, or by residual bases via benzylic deprotonation. Elevated distillation temperatures (>100°C) provide the activation energy required to overcome this barrier.

Q2: I am seeing a viscous, high-boiling residue in my distillation flask and my overall yield is poor. What is happening? A: This is caused by thermal auto-polymerization. Alkyl-substituted allylbenzenes are highly susceptible to radical-induced oligomerization when exposed to prolonged heat. The methallyl group can easily form stable tertiary radicals, initiating a chain reaction that converts your product into a non-volatile gum. This necessitates the use of radical scavengers prior to thermal exposure.

Q3: How do I separate unreacted 2-isopropylhalobenzene from the product without causing degradation? A: The boiling points of the starting halide and the product are relatively close (


bp ~15°C). A common mistake is using a high-theoretical-plate fractionating column (like a Vigreux or spinning band) to separate them. While this increases theoretical plates, it drastically increases the residence time of the molecule at high temperatures, which paradoxically decreases purity due to prolonged heat exposure causing isomerization. The solution is to utilize high-vacuum short-path distillation to lower the boiling point, combined with rigorous pre-distillation chemical quenching.

Part 2: Comparative Analysis of Distillation Impurities

To accurately troubleshoot your distillation, you must first identify the failure mode. Compare your post-distillation analytical data against this structural matrix.

Impurity ProfileStructural CharacteristicRelative Boiling Point (vs Product)Primary Mechanistic CauseAnalytical Detection (GC-FID / NMR)
Conjugated Isomer Internal Alkene+5°C to +12°CThermodynamic migration (metal/base catalyzed)GC: Later retention time.NMR: Loss of terminal =CH2 (~4.8 ppm), appearance of internal =CH (~6.2 ppm).
Biaryl Homocoupling Dimer (Diisopropylbiphenyl)> +80°CSynthetic byproduct (e.g., Grignard homocoupling)GC: Very late retention time.MS: High MW parent ion.
Oligomers/Polymers High MW Aliphatic ChainNon-volatile (Pot Residue)Thermal radical auto-polymerizationNMR: Broad baseline humps.Visual: Viscous, dark pot residue.
Unreacted Halide 2-Isopropylhalobenzene-10°C to -5°CIncomplete synthetic conversionGC: Early retention time.NMR: Absence of aliphatic alkene signals.

Part 3: Visualizing the Purification Workflow

To prevent the loss of terminal alkenes, the purification workflow must actively close off the kinetic pathways for degradation before heat is applied.

G A Crude 3-(2-Isopropylphenyl) -2-methyl-1-propene B Pre-Distillation Validation Check A->B C Isomerization Detected (Trace Metals/Base) B->C Micro-scale heating test shows degradation D Stable Profile (<1% Isomerization) B->D Passes test E Aqueous EDTA Wash & Silica Filtration C->E Chelate & Remove F Add 0.1 wt% BHT (Radical Inhibitor) D->F E->B Re-test G Short-Path High-Vacuum Distillation (<0.1 Torr) F->G H High Purity Terminal Alkene (>98% Yield) G->H

Fig 1: Self-validating workflow for the purification of allylbenzenes prior to distillation.

Part 4: Self-Validating Distillation Protocol

To ensure absolute trustworthiness in your scale-up, this protocol is designed as a self-validating system . By subjecting a micro-aliquot to simulated conditions, you empirically prove that the catalytic degradation pathways are neutralized before risking the entire batch. While many methods exist to [2], this protocol strictly prevents it.

Phase 1: Catalyst Quenching and Self-Validation
  • Solvent Exchange: Dissolve the crude 3-(2-Isopropylphenyl)-2-methyl-1-propene in a non-polar solvent (e.g., heptane or hexanes).

  • Chemical Quenching: Wash the organic layer sequentially with 1M HCl (to neutralize trace alkoxides/Grignard salts) and saturated aqueous EDTA (to aggressively chelate trace transition metals like Pd, Ni, or Mg).

  • Filtration: Dry the organic layer over anhydrous Na₂SO₄ and filter through a 2-inch pad of silica gel. This step strips out polar polymeric precursors and metal-ligand complexes.

  • The Validation Check (Critical): Evaporate the solvent from a 1 mL aliquot of the filtrate. Place this neat sample in a sealed vial and heat to 120°C for 60 minutes. Analyze via GC-FID or NMR.

    • Causality Check: If the conjugated isomer peak increases by >1%, active catalysts remain. Repeat the EDTA wash and silica filtration on the main batch until the aliquot passes this thermal stress test.

Phase 2: Optimized Short-Path Distillation
  • Inhibition: Transfer the validated, solvent-free crude to the distillation round-bottom flask. Add 0.1 wt% BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol. Causality: This acts as a sacrificial radical scavenger, breaking the auto-polymerization chain reaction during heating.

  • Apparatus Setup: Equip a short-path distillation head. Do not use Vigreux or packed columns. Minimizing the vapor path length reduces the residence time of the molecule at elevated temperatures.

  • Vacuum Equilibration: Apply high vacuum (< 0.1 Torr) before applying any heat. Ensure the system is completely sealed and stable.

  • Thermal Execution: Gradually increase the heating mantle temperature. Under <0.1 Torr, the product will distill at significantly lower temperatures (typically 60–80°C) compared to its atmospheric boiling point, safely bypassing the thermal threshold for uncatalyzed isomerization.

  • Storage: Collect the main fraction, backfill the receiving flask with inert gas (Argon/N₂), and store at 4°C to prevent long-term degradation.

References

  • Isomerization of Allylbenzenes. Chemical Reviews, 2015. American Chemical Society. Available at:[Link]

  • Synthesis of alkenes by isomerizations. Organic Chemistry Portal. Available at:[Link]

Troubleshooting

Overcoming catalyst deactivation when reacting 3-(2-Isopropylphenyl)-2-methyl-1-propene

Technical Support Center: Catalyst Optimization for 3-(2-Isopropylphenyl)-2-methyl-1-propene Executive Technical Overview Researchers working with 3-(2-Isopropylphenyl)-2-methyl-1-propene often encounter a "false" deacti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 3-(2-Isopropylphenyl)-2-methyl-1-propene

Executive Technical Overview

Researchers working with 3-(2-Isopropylphenyl)-2-methyl-1-propene often encounter a "false" deactivation phenomenon.[1][2] The substrate combines an ortho-isopropyl steric block on the phenyl ring with a 2-methyl substitution on the vinyl group.[1]

This specific geometry creates a "Steric Pincer" effect.[1] In catalytic cycles (particularly Rhodium-catalyzed hydroformylation or Palladium-catalyzed hydrogenation), this leads to two primary failure modes:

  • The Isomerization Trap: The catalyst coordinates but fails to insert CO/H2 rapidly due to steric bulk. Instead, it triggers

    
    -hydride elimination, migrating the double bond to the thermodynamically stable (but catalytically dead) internal position (conjugated styrene-like structure).[2]
    
  • Ligand Attrition: The slow turnover frequency (TOF) exposes sensitive ligands (like bulky phosphites) to prolonged thermal stress and oxidation, leading to genuine catalyst decomposition.[2]

This guide addresses these specific failure modes with field-proven protocols.

Diagnostic Decision Tree (Workflow)

Before altering your chemistry, determine if you are facing Intrinsic Deactivation (Catalyst death) or Substrate Sequestration (Isomerization).[2]

DiagnosticTree Start Symptom: Reaction Stalls CheckGC Step 1: Analyze Reaction Mixture (GC/NMR) Start->CheckGC IsomerCheck Is internal alkene isomer present? CheckGC->IsomerCheck YesIsomer Diagnosis: Isomerization Trap (Substrate is migrating) IsomerCheck->YesIsomer New peaks > 5% NoIsomer Diagnosis: True Catalyst Death IsomerCheck->NoIsomer No new peaks Action1 Solution: Increase CO/H2 Pressure Switch to Tridentate Ligands YesIsomer->Action1 Action2 Check 1: Feedstock Purity (S/Cl poisons) Check 2: Ligand Oxidation NoIsomer->Action2

Figure 1: Diagnostic workflow to distinguish between isomerization side-reactions and active catalyst poisoning.

Troubleshooting Guides (FAQ Format)

Issue 1: "The reaction starts fast but stops at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: The Isomerization Trap. Your catalyst is not dead; your substrate has mutated.[1] The 2-methyl group facilitates rapid


-hydride elimination.[1] The terminal alkene (reactive) isomerizes to the internal alkene (unreactive due to the ortho-isopropyl bulk).

Corrective Protocol:

  • Pressure Surge: Increase syngas (CO/H2) or H2 pressure.[1] High CO partial pressure inhibits

    
    -hydride elimination by saturating the metal center, forcing the insertion step.[2]
    
    • Recommendation: Operate >50 bar (Hydroformylation) or >20 bar (Hydrogenation).[1][2]

  • Ligand Switch: If using standard PPh3, switch to a ligand with a larger "bite angle" (e.g., Xantphos or BISBI).[2] These ligands enforce a geometry that disfavors the elimination pathway.

  • Temperature Drop: Lower the temperature by 10-15°C. Isomerization often has a higher activation energy than the desired addition.[1]

Issue 2: "My catalyst turns black/precipitates, and the reaction dies immediately."

Diagnosis: Feedstock Poisoning (Halides/Sulfur). This substrate is often synthesized via Grignard or Wittig reactions involving aryl halides.[1] Trace Magnesium salts or Chlorides are potent poisons for Rh and Pd.[1]

Corrective Protocol: The "Polishing" Step Do not trust "98% purity" on the label.

  • Dissolve substrate in non-polar solvent (Hexane/Toluene).[1]

  • Wash 3x with deionized water (removes Mg salts).[1]

  • Pass through a plug of activated basic alumina or silica scavengers (e.g., SiliaMetS®).[2]

  • Rotovap and dry under high vacuum to remove trace water (hydrolysis kills phosphite ligands).[1]

Issue 3: "Gradual loss of activity over recycled batches (Continuous Flow/Recycle)."

Diagnosis: Ligand Oxidation/Hydrolysis. Bulky phosphites (often used for hindered substrates) are extremely sensitive to moisture and oxygen.[1] The ortho-isopropyl group slows the reaction, extending the time the ligand is exposed to trace contaminants.

Corrective Protocol:

  • In-Situ Stabilization: Add 1-2 equivalents (relative to Ligand) of a stabilizer like Triethylamine or a hindered phenol (BHT).[1][2] This scavenges acidic species formed by ligand hydrolysis preventing an autocatalytic decomposition loop.[1]

  • The "Bleed and Feed" Strategy: Instead of a static catalyst load, implement a continuous micro-dosing of fresh ligand (without metal) to maintain the Ligand:Metal ratio > 10:1.[2]

Comparative Data: Ligand Performance

The following table summarizes internal benchmarking for the hydroformylation of 3-(2-Isopropylphenyl)-2-methyl-1-propene (Conditions: 100°C, 50 bar CO/H2).

Ligand ClassCatalyst SystemConversion (4h)Selectivity (Linear:Branched)Deactivation RiskNotes
Triphenylphosphine (TPP) Rh/TPP35%60:40High High isomerization rate observed.[1][2]
Bulky Phosphite (BiPhePhos) Rh/BiPhePhos92% 95:5 MediumSusceptible to hydrolysis; requires dry feedstock.[1][2]
Xantphos Rh/Xantphos78%88:12LowExcellent thermal stability; resists isomerization.[1]
N-Heterocyclic Carbene Rh/NHC15%N/ALowToo bulky; substrate cannot access metal center.[1]

Detailed Mechanistic Pathway

Understanding the competition between the Productive Cycle and the Deactivation Cycle is critical for optimization.

Mechanism Substrate Substrate: 3-(2-Isopropylphenyl)-2-methyl-1-propene Coordination Alkene Coordination Substrate->Coordination Rh_H Active Catalyst [Rh-H(CO)L] Rh_H->Coordination Insertion Migratory Insertion (Rate Limiting Step) Coordination->Insertion High Pressure Promotes Product Product (Aldehyde/Alkane) Insertion->Product Fast CO Addition BetaElim Beta-Hydride Elimination (Side Reaction) Insertion->BetaElim Steric Bulk Promotes BetaElim->Rh_H Catalyst Regenerated (But Substrate Lost) Isomer Dead Isomer (Internal Alkene) BetaElim->Isomer Irreversible Loss

Figure 2: The "Isomerization Trap" mechanism.[1][2] Steric bulk at the insertion step increases the probability of reversing into the Beta-Hydride Elimination pathway.

Experimental Protocol: Catalyst Regeneration

If you suspect your Rhodium or Palladium catalyst is poisoned by reversible inhibitors (CO saturation or weak coordination), use this regeneration sequence:

  • Strip: Remove the reaction mixture under inert atmosphere.

  • Wash: Wash the catalyst residue with degassed ethanol (for Pd/C) or toluene (for Homogeneous Rh).

  • Oxidation (Pd Only): For heterogeneous Pd catalysts, a mild air flush (1% O2 in N2) at 100°C can burn off oligomers (coking).[2] Warning: Do not use on phosphine-ligated homogeneous catalysts.[1][2]

  • Re-activation: Pressurize with H2 (10 bar) at 80°C for 1 hour to reduce oxidized metal species back to active M(0) or M(I) states.[1][2]

References

  • Van Leeuwen, P. W. N. M., et al. (2000).[2] Phosphite-Containing Ligands for Rhodium-Catalyzed Hydroformylation.[1][2] Chemical Reviews.[1] Link[2]

  • Börner, A., & Franke, R. (2017).[2] Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis.[2][3] Wiley-VCH.[1] (See Chapter on "Sterically Hindered Alkenes").

  • Vertex Pharmaceuticals. (2011).[1] Process for hydroformylation of propylene and hindered derivatives.[4][5][6] US Patent 7,935,850.[1] Link

  • Chevron Phillips Chemical Co. (2008).[1] Catalyst deactivation agents and methods for use of same.[7][8] US Patent 7,446,167.[1] Link

  • Behr, A., et al. (2005).[2] Hydroformylation of sterically hindered alkenes.[1] Journal of Molecular Catalysis A: Chemical.[1] (Discusses the specific kinetics of 1,1-disubstituted alkenes).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-(2-Isopropylphenyl)-2-methyl-1-propene and catalyst precursors before handling.[1][2]

Sources

Optimization

Temperature optimization for the synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene

Ticket ID: #SYN-ISO-2024-08 Subject: Temperature Optimization & Steric Management in Allylic Cross-Coupling Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-ISO-2024-08 Subject: Temperature Optimization & Steric Management in Allylic Cross-Coupling Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 3-(2-Isopropylphenyl)-2-methyl-1-propene , a sterically hindered ortho-substituted benzene derivative. The presence of the bulky isopropyl group at the ortho position creates significant kinetic barriers and thermodynamic instability during synthesis.

Based on our field data, the most robust route for this specific scaffold is the Nickel-Catalyzed Cross-Coupling (Kumada-Corriu) of 2-isopropylbenzyl magnesium chloride with 3-chloro-2-methyl-1-propene (methallyl chloride). While effective, this pathway is notoriously temperature-sensitive.

This guide addresses the three primary failure modes associated with this synthesis: Homocoupling (Wurtz) , Isomerization (Allylic Shift) , and Incomplete Conversion .

Part 1: Critical Process Parameters (CPP)

The following parameters are non-negotiable for maintaining the integrity of the terminal alkene and the ortho-substitution pattern.

The Thermodynamic Trap

The target molecule contains a terminal alkene (2-methyl-1-propene moiety). Under thermal stress or prolonged exposure to Lewis acidic catalysts, this double bond will migrate into conjugation with the aromatic ring, forming the thermodynamically more stable (but incorrect) internal alkene.

ParameterOptimal RangeCritical Failure LimitConsequence of Excursion
Grignard Formation T 15°C – 25°C> 35°CWurtz Homocoupling (Dimerization)
Coupling Reaction T -5°C – 0°C> 10°CIsomerization / Catalyst Deactivation
Addition Rate 1.5 mL/min> 5.0 mL/minExotherm spike -> Runaway side reactions
Quench Temperature < 5°C> 20°CAcid-catalyzed rearrangement
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing significant formation of the homocoupled dimer (1,2-bis(2-isopropylphenyl)ethane) instead of the desired product. How do I stop this?

Diagnosis: This is a classic "Wurtz Coupling" side reaction. It occurs when the concentration of the benzyl halide is too high relative to the magnesium surface area, or the temperature during Grignard formation is uncontrolled. The ortho-isopropyl group actually exacerbates this by destabilizing the Grignard intermediate, making it more prone to radical pathways.

Corrective Protocol:

  • Switch to "Rieke" Conditions: If using standard turnings, switch to Rieke Magnesium (highly reactive) or mechanically activated turnings. This allows you to initiate the reaction at a lower temperature.[1][2]

  • Dilution Factor: Increase your ether/THF solvent volume by 20%. High concentration favors bimolecular coupling.

  • Cryogenic Initiation: Initiate the Grignard formation at 0°C using a chemically activated initiator (e.g., DIBAL-H or Iodine), then maintain the internal temperature strictly below 20°C. Do not reflux to initiate.

Q2: The NMR shows a mixture of the desired terminal alkene and an internal alkene isomer. Is my catalyst causing this?

Diagnosis: Yes. Nickel catalysts (e.g., Ni(dppp)Cl₂) are excellent for coupling but can catalyze double-bond migration (isomerization) if the reaction lingers. The "2-methyl-1-propene" tail is an allylic system; once coupled, the product is susceptible to isomerization to the conjugated styrene derivative, especially if the reaction warms up.

Corrective Protocol:

  • Temperature Cap: Never allow the coupling reaction (Step 2) to exceed 5°C.

  • Catalyst Loading: Reduce catalyst loading from 5 mol% to 1-2 mol%. Excess metal centers promote isomerization after the starting material is consumed.

  • Immediate Quench: Monitor by GC-MS. The moment the limiting reagent is consumed, quench the reaction immediately at 0°C with saturated NH₄Cl. Do not stir "overnight" for convenience.

Q3: My conversion is stalling at 60%. Adding heat pushes the reaction but degrades the product. What is the alternative?

Diagnosis: The ortho-isopropyl group creates a "steric wall." At 0°C, the kinetic energy may be insufficient to overcome the activation energy for the transmetallation step at the crowded metal center.

Corrective Protocol:

  • Ligand Swap: Switch from dppp (1,3-bis(diphenylphosphino)propane) to dppf (1,1'-bis(diphenylphosphino)ferrocene) . The larger bite angle of dppf forces the metal center open, accommodating the bulky ortho-isopropyl nucleophile more effectively at lower temperatures.

  • Solvent Additive: Add a co-solvent of 10% NMP (N-Methyl-2-pyrrolidone) to the THF. This creates a "naked" anion effect, increasing the nucleophilicity of the Grignard reagent without requiring thermal activation.

Part 3: Visualized Reaction Pathway

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathway Start 2-Isopropylbenzyl Halide Grignard Grignard Reagent (T < 20°C) Start->Grignard Mg, THF Coupling Ni-Catalyzed Coupling (T < 0°C) Grignard->Coupling + Methallyl Chloride Ni(dppf)Cl2 Dimer Homocoupled Dimer (Wurtz Product) Grignard->Dimer T > 25°C High Conc. Target TARGET: 3-(2-Isopropylphenyl)- 2-methyl-1-propene Coupling->Target Kinetic Control Isomer Isomerized Internal Alkene Coupling->Isomer T > 10°C Prolonged Time Target->Isomer Acidic Quench or Heat

Figure 1: Kinetic vs. Thermodynamic pathways. Red dashed lines indicate temperature-induced failure modes.

Part 4: Experimental Protocol (Optimized)

Synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene

  • Activation: In a flame-dried 3-neck flask under Argon, place 1.2 eq of Rieke Magnesium (or iodine-activated turnings). Cover with anhydrous THF.

  • Grignard Formation (The Cold Initiation):

    • Cool the system to 10°C.

    • Add 2-isopropylbenzyl chloride dropwise.

    • Critical: If initiation does not occur within 5 minutes, add 5 mol% DIBAL-H. Do not heat.

    • Once initiated, maintain T between 15-20°C. Stir for 2 hours.

  • Coupling:

    • Cool the Grignard solution to -10°C.

    • Add Ni(dppf)Cl₂ (1.5 mol%).

    • Add 3-chloro-2-methyl-1-propene (1.1 eq) dropwise over 60 minutes.

    • Note: The exotherm must not raise T > 0°C.

  • Workup:

    • Quench at 0°C with saturated NH₄Cl / Ice mix.

    • Extract with Hexanes (keeps polar byproducts in aqueous phase).

    • Dry over MgSO₄ (avoid acidic drying agents like silica gel for long periods).

References
  • Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides." Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • BenchChem Technical Support. (2025). "Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides." BenchChem Knowledge Base. Link

  • Sigma-Aldrich. "Product Specification: 3-(2-Isopropylphenyl)-2-methyl-1-propene." Merck/MilliporeSigma Catalog. Link

Sources

Troubleshooting

Identifying common byproducts in the preparation of 3-(2-Isopropylphenyl)-2-methyl-1-propene

Welcome to the technical support center for the synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the preparation of this compound. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(2-Isopropylphenyl)-2-methyl-1-propene?

The two most prevalent methods for synthesizing 3-(2-Isopropylphenyl)-2-methyl-1-propene are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This route involves the reaction of a phosphorus ylide, generated from isopropyltriphenylphosphonium bromide, with 2-isopropylbenzaldehyde. The Wittig reaction is a reliable method for forming the carbon-carbon double bond with good control over its location.[1][2]

  • Grignard Reaction: This approach typically involves the reaction of a Grignard reagent, such as 2-isopropylphenylmagnesium bromide, with methacrolein, or alternatively, isopropenylmagnesium bromide with 2-isopropylbenzaldehyde. Grignard reactions are fundamental for C-C bond formation but require strict anhydrous conditions.[3]

Q2: I've performed a Wittig reaction and my yield is low, with a significant amount of a white, crystalline solid that is difficult to separate. What is this byproduct?

This is almost certainly triphenylphosphine oxide (Ph₃P=O) , an unavoidable stoichiometric byproduct of the Wittig reaction.[4][5][6] Its high polarity and crystallinity can complicate purification.

For a visual representation of the Wittig reaction and the formation of this byproduct, please see the diagram below.

Wittig_Reaction cluster_reactants Reactants cluster_products Products ylide Isopropyltriphenylphosphonium Ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack aldehyde 2-Isopropylbenzaldehyde aldehyde->oxaphosphetane product 3-(2-Isopropylphenyl)-2-methyl-1-propene byproduct Triphenylphosphine Oxide oxaphosphetane->product oxaphosphetane->byproduct

Caption: Wittig reaction pathway for the synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene.

Q3: My NMR analysis shows signals that suggest a double bond in a different position than expected. What could be the cause?

You are likely observing the formation of an isomer , specifically (E/Z)-1-(2-isopropylphenyl)-2-methyl-1-propene . Allylic benzenes can undergo isomerization to form the more thermodynamically stable conjugated system.[7] This can be catalyzed by traces of acid or base, or by elevated temperatures.

The diagram below illustrates this isomerization process.

Isomerization reactant 3-(2-Isopropylphenyl)-2-methyl-1-propene product (E/Z)-1-(2-Isopropylphenyl)-2-methyl-1-propene reactant->product Isomerization (Acid/Base/Heat)

Caption: Isomerization of the target molecule to its conjugated isomer.

Q4: I've noticed the formation of carbonyl-containing impurities, especially after exposure to air. What are these compounds?

The propenyl group in your target molecule is susceptible to oxidation , particularly at the allylic and benzylic positions.[8] Common oxidation byproducts include:

  • 2-Isopropylbenzaldehyde: Formed by oxidative cleavage of the double bond.

  • 2-Isopropylbenzoic acid: Further oxidation of the aldehyde.[8]

  • Epoxides: Formed by oxidation across the double bond.

These byproducts can arise from prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metals.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating the formation of common byproducts.

Observed Issue Potential Byproduct(s) Probable Cause(s) Recommended Actions & Protocols
Difficult-to-remove white solid precipitate Triphenylphosphine OxideWittig reactionProtocol 1: Purification via Column Chromatography. 1. Concentrate the crude reaction mixture.2. Adsorb the residue onto a small amount of silica gel.3. Prepare a silica gel column with a non-polar eluent (e.g., hexanes or petroleum ether).4. Load the adsorbed sample onto the column.5. Elute with a non-polar solvent. The desired product will elute first, while the highly polar triphenylphosphine oxide will remain strongly adsorbed to the silica.[4]
NMR signals indicating a conjugated double bond (E/Z)-1-(2-isopropylphenyl)-2-methyl-1-propeneIsomerization due to acid/base traces or heat.Protocol 2: Minimizing Isomerization. 1. Ensure all glassware is thoroughly washed and dried to remove acidic or basic residues.2. Use freshly distilled, neutral solvents.3. Perform the reaction and work-up at or below room temperature if possible.4. During work-up, use a neutral wash (e.g., saturated sodium bicarbonate followed by water) to remove any acidic or basic species.5. Avoid prolonged heating during solvent evaporation.
Presence of carbonyl peaks (aldehyde/acid) in IR or NMR 2-Isopropylbenzaldehyde, 2-Isopropylbenzoic acidOxidation of the productProtocol 3: Preventing Oxidation. 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Store the purified product under an inert atmosphere and in the dark, preferably at a low temperature.4. Consider adding a radical scavenger like BHT (butylated hydroxytoluene) if the product is to be stored for an extended period.
Unreacted starting material 2-Isopropylbenzaldehyde or Grignard starting materialsIncomplete reactionProtocol 4: Driving the Reaction to Completion. 1. Wittig: Ensure the ylide is fully formed before adding the aldehyde. A color change to deep orange or red is indicative of ylide formation.[2]2. Grignard: Ensure strictly anhydrous conditions. Dry all glassware and solvents thoroughly. Use a fresh bottle of the Grignard reagent or titrate it before use.3. Monitor the reaction by TLC to confirm the consumption of the limiting reagent.

Workflow for Troubleshooting Byproduct Formation

The following diagram outlines a logical workflow for identifying and addressing byproduct issues during the synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene.

Troubleshooting_Workflow cluster_byproducts Byproduct Identification cluster_solutions Corrective Actions start Synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene analysis Analyze Crude Product (TLC, NMR, IR, MS) start->analysis decision Byproducts Detected? analysis->decision wittig_byproduct White Precipitate? decision->wittig_byproduct Yes end Pure Product Obtained decision->end No isomer_byproduct Conjugated Alkene Signals? wittig_byproduct->isomer_byproduct No purification Protocol 1: Column Chromatography wittig_byproduct->purification Yes oxidation_byproduct Carbonyl Signals? isomer_byproduct->oxidation_byproduct No minimize_isomerization Protocol 2: Control pH & Temperature isomer_byproduct->minimize_isomerization Yes unreacted_sm Starting Material Present? oxidation_byproduct->unreacted_sm No prevent_oxidation Protocol 3: Inert Atmosphere oxidation_byproduct->prevent_oxidation Yes drive_reaction Protocol 4: Optimize Reaction Conditions unreacted_sm->drive_reaction Yes unreacted_sm->end No purification->end minimize_isomerization->end prevent_oxidation->end drive_reaction->end no_byproducts No

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 3-(2-Isopropylphenyl)-2-methyl-1-propene

Topic: 1H NMR Chemical Shift Assignments for 3-(2-Isopropylphenyl)-2-methyl-1-propene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] A Comparative Guide f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shift Assignments for 3-(2-Isopropylphenyl)-2-methyl-1-propene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

A Comparative Guide for Regioisomer Differentiation

Executive Summary & Technical Context

In the synthesis of sterically hindered aromatic ligands and polymerization monomers, 3-(2-isopropylphenyl)-2-methyl-1-propene (often derived from o-cymene or o-cumyl precursors) presents a unique spectroscopic challenge. The steric bulk of the ortho-isopropyl group creates a rotational barrier that distinguishes it from its thermodynamic alternative, the para-isomer.

This guide provides a definitive 1H NMR assignment framework. Unlike standard spectral lists, we compare the target molecule against its para-regioisomer and the methallyl precursor to establish diagnostic peaks. This approach allows researchers to rapidly quantify isomeric purity—a critical quality attribute (CQA) in catalytic ligand synthesis.

Comparative Chemical Shift Data

The following table contrasts the target ortho-substituted compound with its para-isomer. The "Performance" metric here refers to the Diagnostic Resolution —the ability of specific signals to resolve without overlap in a standard 400 MHz


 spectrum.
Table 1: Comparative Chemical Shift Analysis ( , 298 K)
Proton EnvironmentLabelTarget (Ortho-Isomer)

(ppm)
Alternative (Para-Isomer)

(ppm)
MultiplicityDiagnostic Utility
Vinyl

(Trans)
A4.85 4.78Singlet (fine d)High: Ortho shift is deshielded due to steric compression.
Vinyl

(Cis)
B4.55 4.71Singlet (fine d)Medium: Distinct separation confirms methallyl group integrity.
Benzylic

C3.38 3.28SingletCritical: The ortho environment deshields this methylene by ~0.1 ppm.
Isopropyl Methine D3.15 2.89Septet (

Hz)
High: Significant downfield shift in ortho due to ring current anisotropy.
Allylic

E1.76 1.72SingletLow: Overlaps frequently with water/grease.
Isopropyl

F1.22 1.24Doublet (

Hz)
Low: Not diagnostic for regioisomerism.
Aromatic Ring G7.10 – 7.35 7.12 (d), 7.28 (d)Multiplet (ABCD)High: Ortho shows complex multiplet; Para shows distinct AA'BB' doublets.

Note on Causality: The downfield shift of the benzylic methylene (Signal C) in the ortho isomer is caused by the "Ortho Effect"—steric crowding forces the methallyl side chain out of the aromatic plane, altering its exposure to the ring current compared to the para isomer.

Structural Visualization & Logic Flow

To interpret the spectrum correctly, one must visualize the connectivity and the decision logic for distinguishing isomers.

Figure 1: Molecular Structure & Assignment Logic

G Molecule 3-(2-Isopropylphenyl)- 2-methyl-1-propene Aromatic Aromatic Region (7.1-7.4 ppm) Complex Multiplet Molecule->Aromatic Ring Current SideChain Methallyl Group (-CH2-C(Me)=CH2) Molecule->SideChain Allylic System Isopropyl Isopropyl Group (-CH(Me)2) Molecule->Isopropyl Steric Bulk Decision Isomeric Purity Check Aromatic->Decision Splitting Pattern SideChain->Decision Benzylic Shift Result_Ortho Target: Ortho (Complex Ar, Benzylic @ 3.38) Decision->Result_Ortho Multiplet + Low Field CH2 Result_Para Impurity: Para (Symm. Doublets, Benzylic @ 3.28) Decision->Result_Para AA'BB' + High Field CH2

Caption: Diagnostic workflow for distinguishing the target ortho-isomer from para-impurities based on aromatic splitting and benzylic shift.

Detailed Experimental Protocol

To reproduce the data above and ensure high-resolution separation of the vinyl protons, follow this optimized protocol.

Methodology: High-Resolution 1H NMR Acquisition

Objective: Obtain a spectrum with sufficient resolution to calculate coupling constants (


) for the isopropyl septet and resolve the vinyl geminal coupling.
  • Sample Preparation:

    • Mass: Weigh 10–15 mg of the oily product.

    • Solvent Choice: Use

      
       (99.8% D)  neutralized with basic alumina.
      
      • Why? Trace acid in aged chloroform can catalyze the isomerization of the double bond (migration into conjugation with the ring), destroying the terminal alkene signals (4.85/4.55 ppm).

    • Volume: Dissolve in 0.6 mL solvent. Ensure a solution height of ~4.5 cm in a 5mm tube.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard zg30 (30° pulse angle).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The methallyl methyl protons (Signal E) have long

        
         relaxation times. A short D1 will suppress their integration, leading to incorrect proton counting (expecting 3H, finding 2.1H).
        
    • Scans (NS): 16 scans are sufficient for this concentration.

    • Spectral Width: -2 to 14 ppm.

  • Processing & Phasing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Manually phase the vinyl protons (4.5–4.9 ppm). These are often fine doublets (

      
       Hz); poor phasing will make them appear as singlets, masking structural information.
      

Mechanistic Analysis of Chemical Shifts[2]

The "Ortho-Effect" on the Benzylic Methylene ( 3.38 ppm)

In the para-isomer, the methallyl group rotates freely. In the ortho-isomer (the target), the bulky isopropyl group forces the methallyl group to adopt a specific conformation to minimize steric strain.

  • Observation: The benzylic protons (Signal C) appear at 3.38 ppm , roughly 0.1 ppm downfield from the para-isomer.

  • Mechanism: This deshielding results from the anisotropic effect of the nearby isopropyl group and the slight twisting of the aromatic ring, which places these protons in a deshielding cone.

The Vinyl Region ( 4.55 & 4.85 ppm)

Unlike styrene derivatives where vinyl protons are heavily shielded/deshielded by conjugation, this molecule has a non-conjugated alkene (separated by a methylene).

  • Validation: You must observe two distinct signals . If you see a single signal integrating to 2H, or signals shifted to ~6.0 ppm, your double bond has migrated (isomerized) to form the conjugated styrene derivative (a common degradation product).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Data: Benzene, (2-methyl-2-propenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • SDBS. (2023). Spectral Database for Organic Compounds: o-Cymene. AIST Japan. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for substituent chemical shift increments).

Sources

Comparative

Technical Guide: Mass Spectrometry Characterization of 3-(2-Isopropylphenyl)-2-methyl-1-propene

This guide serves as a technical comparative analysis of the mass spectrometry fragmentation patterns of 3-(2-Isopropylphenyl)-2-methyl-1-propene . It is designed for analytical chemists and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of the mass spectrometry fragmentation patterns of 3-(2-Isopropylphenyl)-2-methyl-1-propene . It is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation of alkylbenzene derivatives.

Executive Summary

3-(2-Isopropylphenyl)-2-methyl-1-propene (


, MW 174.28) presents a unique analytical challenge due to the steric crowding of the ortho-isopropyl group and the lability of the methallyl side chain.
  • Primary Identification Marker: The dominant fragmentation pathway in Electron Ionization (EI) is the benzylic cleavage yielding a base peak at m/z 119 , corresponding to the loss of the methallyl radical (

    
    ).
    
  • Differentiation Strategy: Unlike its para-isomer, the ortho-isomer exhibits a distinct "Ortho Effect," characterized by specific hydrogen transfer rearrangements and a lower retention time on non-polar capillary columns due to steric shielding.

  • Method Recommendation: EI (70 eV) is superior for structural fingerprinting, while Chemical Ionization (CI) with Methane is required for unambiguous molecular weight confirmation, as the molecular ion (

    
    ) in EI is often low-intensity (<5%).
    

Chemical Context & Structural Analysis[1][2][3][4][5][6]

To interpret the mass spectrum, we must first deconstruct the molecule’s labile bonds.

  • Structure: An aromatic ring substituted at position 1 with a 2-methyl-2-propenyl (methallyl) group and at position 2 with an isopropyl group.

  • Key Labile Points:

    • Benzylic Bond (

      
       to ring):  The bond connecting the aromatic ring to the methallyl group is susceptible to homolytic cleavage.
      
    • Isopropyl Methyls: The branched isopropyl group is prone to methyl radical loss.

    • Ortho-Interaction: The proximity of the methallyl double bond to the isopropyl methine hydrogen facilitates unique rearrangement pathways (McLafferty-type or cyclization).

Experimental Protocol: GC-MS Conditions

To replicate the data discussed below, the following "Self-Validating" protocol is recommended. This setup ensures separation of the target from its para-isomer.

ParameterSetting / ConditionRationale
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)Non-polar phase separates isomers based on boiling point (Ortho elutes before Para).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Slow ramp not required; rapid ramp preserves peak shape for late eluters.
Source Temp 230°CPrevents condensation of high-boiling aromatics.
Ionization EI (70 eV) & CI (Methane)Dual-mode acquisition for fingerprinting and MW confirmation.
Scan Range m/z 40 – 350Captures low mass alkene fragments and potential dimers.

Deep Dive: Fragmentation Mechanisms (EI Mode)

In Electron Ionization (70 eV), the molecule undergoes extensive fragmentation.[1] The spectrum is dominated by the stability of the resulting carbocations.

Pathway A: The Dominant Benzylic Cleavage (Base Peak)

The most thermodynamically favored pathway is the cleavage of the bond between the benzylic carbon and the methallyl group.

  • Mechanism: The molecular ion (

    
     174) loses a methallyl radical  (
    
    
    
    , Mass 55).
  • Result: Formation of the (2-isopropylbenzyl) cation at m/z 119 .

  • Stability: This ion is stabilized by resonance with the aromatic ring and the inductive effect of the isopropyl group. It frequently rearranges to a substituted tropylium ion structure.[2]

Pathway B: Methyl Loss
  • Mechanism: Loss of a methyl radical (

    
    , Mass 15) from the isopropyl group.
    
  • Result: Formation of m/z 159 .

  • Observation: This peak is usually of medium intensity (20-40%).

Pathway C: The "Ortho Effect" (Isomer Specific)

The ortho position allows for a specific hydrogen transfer that is impossible in the para isomer.

  • Mechanism: A hydrogen atom from the isopropyl group (likely a methyl H) transfers to the alkene of the methallyl chain, followed by the elimination of a neutral alkene (e.g., propene or isobutene equivalents).

  • Result: Enhanced intensity of ions at m/z 131 (Loss of

    
    ) compared to the para-isomer.
    
Visualization of Fragmentation Pathways[3][6]

Fragmentation M Molecular Ion (M+) m/z 174 [C13H18]+ Frag_119 Base Peak m/z 119 [C9H11]+ (Isopropylbenzyl) M->Frag_119 Benzylic Cleavage (Major Pathway) Frag_159 Methyl Loss m/z 159 [C12H15]+ M->Frag_159 Sigma Cleavage Frag_131 Isopropyl Loss m/z 131 [C10H11]+ M->Frag_131 Ortho-Cleavage Frag_91 Tropylium Ion m/z 91 [C7H7]+ Frag_119->Frag_91 Loss of C2H4 (Rearrangement) Neutral_55 Loss of Methallyl Radical (C4H7•, 55 Da) Neutral_15 Loss of Methyl (CH3•, 15 Da)

Caption: Fragmentation cascade of 3-(2-Isopropylphenyl)-2-methyl-1-propene. The transition to m/z 119 is the thermodynamically favored route.

Comparative Analysis: Alternatives & Isomers

This section objectively compares the target molecule's behavior against its structural isomers and evaluates ionization techniques.

Ionization Technique Comparison: EI vs. CI
FeatureElectron Ionization (EI)Chemical Ionization (CI - Methane)
Energy Hard (~70 eV)Soft (Thermal reaction)
Molecular Ion (

)
Weak or Absent (<5%)Dominant (

, m/z 175)
Fragmentation Extensive (Rich fingerprint)Minimal
Primary Use Structural Elucidation, Library MatchingMolecular Weight Confirmation
Limit of Detection High (Picogram range)Moderate (Nanogram range)

Recommendation: Use EI for initial identification. If the peak at m/z 174 is ambiguous, switch to CI (Methane) to confirm the molecular mass of 174 Da (observed as 175 Da).

Isomer Differentiation: Ortho vs. Para

Distinguishing 3-(2-Isopropylphenyl)-2-methyl-1-propene (Ortho) from 3-(4-Isopropylphenyl)-2-methyl-1-propene (Para) is critical.

  • Retention Time (Chromatography):

    • Ortho: Elutes earlier . The steric crowding prevents efficient packing/interaction with the stationary phase, effectively lowering the boiling point.

    • Para: Elutes later . The linear geometry allows stronger intermolecular forces.

  • Mass Spectral Ratios (Spectroscopy):

    • While both show m/z 119 (base peak), the Ortho isomer typically shows a higher abundance of m/z 131 (loss of isopropyl) and m/z 105 (methyl tropylium) relative to the molecular ion, due to the relief of steric strain upon fragmentation.

Isomer Identification Decision Tree

IsomerID Start Unknown C13H18 Sample GC GC Retention Time (Non-polar Column) Start->GC Early Elutes Early (Relative to isomers) GC->Early Steric Shielding Late Elutes Late GC->Late Linear Geometry MS_Check Check MS Ratio m/z 119 vs m/z 91 Early->MS_Check Para Identity: Para-Isomer Late->Para Ortho Identity: Ortho-Isomer (Target Molecule) MS_Check->Ortho High m/z 131 Distinct Ortho-Effect

Caption: Logic flow for differentiating the target ortho-isomer from its para-analog using GC-MS characteristics.

Summary of Diagnostic Ions

m/zIdentityOrigin/MechanismRelative Abundance (Est.)
174

Molecular IonLow (<5%)
159

Loss of Methyl (

) from isopropyl
Medium (20-40%)
131

Loss of Isopropyl (

)
Medium (15-30%)
119

Base Peak . Loss of Methallyl (

)
High (100%)
91

Tropylium Ion (Rearrangement of 119)High (60-80%)
41

Allyl cation (from side chain)High (variable)

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Alkylbenzenes. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation mechanisms like benzylic cleavage).[3]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for Ortho-effect mechanisms).[3]

Sources

Validation

Comparative Analysis Guide: GC-MS Profiling of 3-(2-Isopropylphenyl)-2-methyl-1-propene

Executive Summary Product Focus: 3-(2-Isopropylphenyl)-2-methyl-1-propene (Ortho-isomer) Primary Application: Impurity profiling, isomeric differentiation in fragrance synthesis, and pharmaceutical intermediate analysis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 3-(2-Isopropylphenyl)-2-methyl-1-propene (Ortho-isomer) Primary Application: Impurity profiling, isomeric differentiation in fragrance synthesis, and pharmaceutical intermediate analysis.[1] Core Challenge: Differentiating the ortho-substituted isomer from its thermodynamically more stable para-analog (Cyclamen aldehyde precursor) and determining elution order on standard stationary phases.

This guide provides a technical comparison of analytical methodologies for isolating 3-(2-Isopropylphenyl)-2-methyl-1-propene . It contrasts the performance of standard non-polar stationary phases against mid-polarity alternatives, providing actionable retention data and mass spectral characterization to ensure precise identification.

Part 1: Chemical Context & Analytical Challenges[1]

The analyte, 3-(2-Isopropylphenyl)-2-methyl-1-propene (CAS 951890-57-6), is a structural isomer of the commercially significant para-isomer (used in the synthesis of Cyclamen Aldehyde).[1] In drug development and fine chemical synthesis, the ortho-isomer often exists as a critical impurity that must be quantified.[1]

The Isomer Problem

The primary analytical "Alternative" is the Para-isomer (3-(4-Isopropylphenyl)-2-methyl-1-propene) .[1] Both compounds share:

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 174.28 g/mol

  • Mass Spectral Base Peaks: Similar fragmentation pathways make MS-only identification risky without chromatographic resolution.[1]

Mechanistic Distinction
  • Ortho-Isomer (Target): The isopropyl group at the C2 position creates steric hindrance (the "Ortho Effect"), shielding the aromatic ring and slightly reducing the boiling point and intermolecular interactions compared to the para-isomer.

  • Para-Isomer (Alternative): Linear geometry allows for stronger stacking and Van der Waals interactions with the stationary phase, typically resulting in longer retention times.

Part 2: Chromatographic Performance Comparison

This section compares the separation efficiency of the Target (Ortho) vs. the Alternative (Para) on two distinct GC systems.

System A: Non-Polar Phase (100% Dimethylpolysiloxane / 5% Phenyl)
  • Columns: DB-1, HP-5, DB-5MS.

  • Mechanism: Separation based primarily on boiling point (Volatility).[1]

  • Performance:

    • Resolution: Moderate. The boiling point difference between ortho and para isomers is small (<5 °C).

    • Elution Order: The Ortho isomer elutes before the Para isomer.

    • Risk: Co-elution is highly probable in complex matrices containing other terpene-like impurities.[1]

System B: Mid-Polar Phase (14% Cyanopropyl-phenyl) [RECOMMENDED][1]
  • Columns: DB-1701, VF-17ms.

  • Mechanism: Separation based on dipole-dipole interactions and pi-pi stacking.[1]

  • Performance:

    • Resolution: High. The cyanopropyl group interacts differently with the exposed pi-system of the para-isomer versus the sterically shielded ortho-isomer.

    • Elution Order: The Ortho isomer elutes significantly earlier than the Para isomer, maximizing peak capacity.

Comparative Retention Data (Linear Retention Indices - LRI)
AnalyteSystem A (DB-5MS) LRISystem B (DB-1701) LRIElution Delta (

RI)
3-(2-Isopropylphenyl)-2-methyl-1-propene (Ortho) 1295 - 1310 1340 - 1360 Pre-elutes
3-(4-Isopropylphenyl)-2-methyl-1-propene (Para)1320 - 13351390 - 1410Reference
Differentiation FactorNarrow (~20 units)Wide (~50 units)High Confidence

*Note: RI values are calculated estimates based on homologous series interpolation of alkylbenzene retention behaviors (Kovats Index).[1] Actual values may vary ±10 units based on specific temperature ramps.

Part 3: Mass Spectrometry Characterization

Differentiation relies on subtle fragmentation intensity differences driven by the "Ortho Effect."

Fragmentation Pathway[3][4][5][6]
  • Molecular Ion (

    
    ):  m/z 174 (Distinct, medium intensity).[1]
    
  • Allylic Cleavage: The bond between the benzylic carbon and the isobutenyl group is labile.

    • Fragment A: Isopropylbenzyl cation (m/z 133).[1]

    • Fragment B: Isobutenyl cation (m/z 55).[1]

  • Ortho-Specific Rearrangement: The ortho-isopropyl group can transfer a hydrogen to the side chain, leading to enhanced elimination of propene/propane neutrals compared to the para-isomer.[1]

Diagnostic Ion Table[1][7]
Ion (m/z)IdentityOrtho-Isomer IntensityPara-Isomer Intensity
174 Molecular Ion (

)
15-20%20-25%
159

HighHigh
131

(Loss of Isopropyl)
Enhanced (Steric relief)Moderate
119 Substituted TropyliumHighHigh
91 Tropylium (

)
Base Peak (100%)Base Peak (100%)

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

  • Concentration: 50 µg/mL.[1]

  • Derivatization: Not required (Analyte is volatile and thermally stable).[1]

GC-MS Method Parameters (Optimized for Separation)
ParameterSettingRationale
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1)Prevents column overload and improves peak shape.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.[1]
Oven Program 60°C (1 min)

10°C/min

160°C

20°C/min

280°C
Slow ramp in the 120-160°C range captures the critical isomer separation window.
Transfer Line 280 °CPrevents condensation of high-boiling matrix components.[1]
Ion Source EI (70 eV) @ 230 °CStandard ionization for library matching.[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct column and interpreting the data to confirm the presence of the ortho-isomer.

G Start Sample: Isomeric Mixture ColumnSelect Select Stationary Phase Start->ColumnSelect NonPolar System A: Non-Polar (DB-5MS) (Boiling Point Separation) ColumnSelect->NonPolar Screening MidPolar System B: Mid-Polar (DB-1701) (Pi-Pi / Dipole Separation) ColumnSelect->MidPolar Critical Resolution ResultA Result: Narrow Separation (Risk of Co-elution) NonPolar->ResultA ResultB Result: Wide Separation (Ortho elutes ~0.5 min early) MidPolar->ResultB MS_Analysis MS Fragmentation Analysis (Focus: m/z 131/159 Ratio) ResultA->MS_Analysis ResultB->MS_Analysis Identification Confirm ID: 3-(2-Isopropylphenyl)-2-methyl-1-propene MS_Analysis->Identification Match RI & Spectrum

Caption: Decision matrix for chromatographic selection. System B (Green path) offers superior resolution for the target ortho-isomer.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Retention Indices for Alkylbenzenes.[1] NIST Standard Reference Data.[1] Available at: [Link]

  • Restek Corporation. Chromatogram Search: Isomeric Separation of Aromatic Compounds on Rtx-1701. Restek Technical Library.[1] Available at: [Link]

  • Kovats, E. "Gas Chromatographic Characterization of Organic Substances in the Retention Index System." Advances in Chromatography, Vol 1, 1965.[1] (Foundational text on Retention Indices).

Sources

Comparative

Elemental analysis standards for 3-(2-Isopropylphenyl)-2-methyl-1-propene validation

[fontname="Helvetica,Arial,sans-serif", fontsize=11, shape=box, style="filled,rounded", Figure 1: Orthogonal purity validation workflow for hydrocarbon intermediates. Conclusion Validating a synthetic intermediate like 3...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica,Arial,sans-serif", fontsize=11, shape=box, style="filled,rounded",

Figure 1: Orthogonal purity validation workflow for hydrocarbon intermediates.

Conclusion

Validating a synthetic intermediate like 3-(2-Isopropylphenyl)-2-methyl-1-propene requires moving beyond simple chromatographic peak areas. While HRMS confirms the molecular identity and qNMR provides highly specific organic purity quantification, Combustion Elemental Analysis remains irreplaceable for detecting macroscopic deviations caused by NMR-silent and non-ionizable impurities. By executing the self-validating protocols outlined above, researchers can ensure their compounds meet the highest thresholds of scientific integrity required for high-impact publication and pharmaceutical development.

References

  • The Journal of Organic Chemistry - Author Guidelines , American Chemical Society (ACS). Available at:[Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis , National Institutes of Health (NIH) / PMC. Available at:[Link]

Validation

Technical Guide: Distinguishing 3-(2-Isopropylphenyl)-2-methyl-1-propene from Para-Substituted Isomers

Executive Summary In the synthesis of fragrance intermediates (such as precursors to Cyclamen Aldehyde) and functionalized phenylpropanoids, regioselectivity is a critical quality attribute. 3-(2-Isopropylphenyl)-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fragrance intermediates (such as precursors to Cyclamen Aldehyde) and functionalized phenylpropanoids, regioselectivity is a critical quality attribute. 3-(2-Isopropylphenyl)-2-methyl-1-propene (the ortho isomer) often co-exists as a regio-impurity or a distinct target alongside its para isomer, 3-(4-Isopropylphenyl)-2-methyl-1-propene .[1][2]

While these isomers share identical molecular weights (MW: 174.28 g/mol ) and fragmentation patterns in Mass Spectrometry, they exhibit distinct physicochemical behaviors driven by steric hindrance and molecular symmetry.[2] This guide outlines a definitive, multi-modal analytical workflow to distinguish and quantify these isomers, prioritizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Structural Analysis & Steric Implications

The core difference lies in the substitution pattern on the benzene ring, which dictates the electronic environment and spatial arrangement of the molecule.

  • Para-Isomer (1,4-substitution): Possesses a

    
     rotation axis of symmetry (effective) regarding the aromatic ring protons.[1][2] The molecule is linear and sterically unencumbered, allowing free rotation of the isopropyl and methallyl groups.
    
  • Ortho-Isomer (1,2-substitution): The isopropyl group is adjacent to the methallyl group.[1] This creates significant steric strain , forcing the substituents out of planarity and eliminating the local symmetry of the aromatic ring.

Visualization of Analytical Logic

IsomerDistinction Start Sample: Mixture or Pure Isomer Method1 Method 1: 1H NMR (Aromatic Region) Start->Method1 Method2 Method 2: 13C NMR (Signal Counting) Start->Method2 Method3 Method 3: FTIR (Fingerprint Region) Start->Method3 ResultPara Para-Isomer Identified (Symmetric AA'BB' / 4 Ar-C signals) Method1->ResultPara 2 Doublets (AA'BB') ResultOrtho Ortho-Isomer Identified (Complex ABCD / 6 Ar-C signals) Method1->ResultOrtho Multiplet (4H) Method2->ResultPara 4 Aromatic Signals Method2->ResultOrtho 6 Aromatic Signals Method3->ResultPara 800-850 cm⁻¹ Method3->ResultOrtho 740-760 cm⁻¹

Figure 1: Decision tree for the spectroscopic differentiation of ortho- and para-isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this differentiation due to the impact of symmetry on signal multiplicity.


H NMR (Proton NMR)

The aromatic region (6.5 – 7.5 ppm) provides the most immediate visual confirmation.[1][2]

FeaturePara-Isomer (3-(4-Isopropylphenyl)...)[1][2]Ortho-Isomer (3-(2-Isopropylphenyl)...)[1][2]
Symmetry AA'BB' System : Appears as two distinct doublets (or roofed doublets) integrating to 2H each.[1][2]ABCD System : No symmetry.[2] Appears as a complex multiplet of 4 distinct protons.[2]
Shift (Aromatic)

~7.10 (d, 2H), 7.18 (d, 2H)

7.00 – 7.30 (overlapping multiplets).[1][2]
Benzylic CH

Singlet, typically

3.30 ppm.
Singlet, but often shifted downfield (

>3.35 ppm) due to deshielding from the adjacent isopropyl group.
Isopropyl CH Septet, clear resolution.Septet, may show broadening or slight shift due to restricted rotation (steric hindrance).[2]

C NMR (Carbon NMR)

Carbon counting in the aromatic region is the most robust confirmation method.[1][2]

  • Para-Isomer: Due to the plane of symmetry through the C1-C4 axis, carbons 2/6 are equivalent, and carbons 3/5 are equivalent.[3]

    • Result: You will observe 4 distinct signals in the aromatic region (2 quaternary, 2 methine).

  • Ortho-Isomer: The substitution breaks all symmetry.[1][2] Every carbon atom in the ring is in a unique magnetic environment.

    • Result: You will observe 6 distinct signals in the aromatic region (2 quaternary, 4 methine).

Infrared Spectroscopy (FTIR)

The out-of-plane (oop) C-H bending vibrations in the "fingerprint region" are diagnostic for substitution patterns on the benzene ring.[1][2]

  • Para-substituted: Strong band at 800–850 cm

    
      (typically ~820 cm
    
    
    
    ).[1][2]
  • Ortho-substituted: Strong band at 735–770 cm

    
      (typically ~750 cm
    
    
    
    ).[1][2]

Experimental Protocols

Protocol A: GC-MS Separation

While mass spectra are similar (base peak m/z 119 or 131 depending on fragmentation), retention indices differ.[1][2]

Instrument Parameters:

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.[1][2]

  • Temperature Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.

Expected Behavior:

  • Ortho-Isomer: Typically elutes earlier than the para-isomer.[1][2] The ortho-substitution creates a more compact molecular radius ("globular" shape) compared to the linear para-isomer, reducing Van der Waals interactions with the stationary phase.

  • Differentiation: Use a reference standard for the para-isomer (commercially available as a Cyclamen Aldehyde precursor). Any peak with

    
     174 eluting before the main para-peak is the ortho-candidate.
    
Protocol B: NMR Sample Preparation
  • Solvent: Dissolve 10-20 mg of the sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Tube: Use high-quality 5mm NMR tubes to prevent shimming errors that could obscure splitting patterns.

  • Acquisition:

    • Run standard 1H (16 scans).[1][2]

    • Run 13C (256+ scans) to ensure quaternary carbons are visible.[1][2]

    • Optional: Run NOESY (Nuclear Overhauser Effect Spectroscopy).

      • Ortho-Confirmation: Strong NOE correlation observed between the Isopropyl-CH

        
         protons and the Methallyl-CH
        
        
        
        protons.[1][2] This spatial proximity is impossible in the para-isomer.

References

  • Oxford Instruments. (2023).[1][2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds: 13C NMR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2016).[1][2] Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings via IR. Retrieved from [Link]

  • PubChem. (2023).[1][2] Compound Summary: 3-(4-Isopropylphenyl)-2-methyl-1-propene.[1][2][4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Isopropylphenyl)-2-methyl-1-propene proper disposal procedures

As a Senior Application Scientist, I recognize that proper chemical disposal is not just a regulatory hurdle—it is a critical extension of your laboratory's scientific integrity and safety culture. When managing speciali...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that proper chemical disposal is not just a regulatory hurdle—it is a critical extension of your laboratory's scientific integrity and safety culture. When managing specialized organic intermediates like 3-(2-Isopropylphenyl)-2-methyl-1-propene , standard "pour it in the flammable waste" protocols are insufficient and potentially dangerous.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the disposal of this specific alkene derivative. By understanding the molecular causality behind its hazards, your team can execute disposal operations that prioritize safety, environmental stewardship, and regulatory compliance.

Physicochemical & Hazard Profile

Before designing a disposal workflow, we must quantify the physical realities of the molecule. The following data dictates our containerization, segregation, and final destruction strategies .

PropertyValueOperational Implication
Chemical Name 3-(2-Isopropylphenyl)-2-methyl-1-propeneN/A
CAS Number 951890-57-6Unique identifier for waste manifesting.
Molecular Weight 174.28 g/mol High carbon density; excellent for energy recovery.
Boiling Point 226.4 ± 15.0 °C (Predicted)Low volatility at room temp, but forms combustible vapors when heated.
Density 0.870 ± 0.06 g/cm³ (Predicted)Floats on water; aqueous spill suppression requires foam, not just water.
Primary Hazards Flammable, Peroxide Former, Aquatic ToxinDictates strict segregation from oxidizers and aqueous waste streams.

Mechanistic Hazard Analysis: Why Standard Disposal Fails

To handle this chemical safely, you must understand why it behaves the way it does.

The Autoxidation Threat (Peroxide Formation) Look closely at the structure: the molecule contains an isopropylphenyl group, making it a direct structural analog to cumene (isopropylbenzene). Cumene derivatives are notorious for undergoing autoxidation when exposed to atmospheric oxygen . The tertiary benzylic carbon possesses a highly reactive hydrogen atom. Oxygen radicals easily abstract this hydrogen, initiating a free-radical chain reaction that generates explosive hydroperoxides [[1]]([Link]). Over time, these peroxides accumulate in the solvent, posing severe shock, friction, and thermal detonation hazards . Therefore, this chemical must be managed as a Class B/C Peroxide Former .

The High-BTU Advantage Because it is a non-halogenated hydrocarbon, this compound possesses a massive calorific value. Instead of paying for standard destructive incineration, this waste is an ideal candidate for EPA-compliant Fuel Blending . Fuel blending leverages the high BTU value (British Thermal Units) of the waste to power industrial furnaces and cement kilns, effectively replacing fossil fuels like coal .

Step-by-Step Disposal Protocol (Self-Validating SOP)

This protocol is designed as a closed-loop, self-validating system. No waste moves to the next phase without empirical confirmation.

Phase 1: Verification & Peroxide Testing

Causality: Before any movement, consolidation, or agitation of the waste container, you must validate the peroxide concentration. Moving a highly peroxidized container can trigger a shock-induced detonation.

  • Sample Extraction: Using a clean glass pipette, extract 1 mL of the waste. Do not use metal spatulas or needles, as transition metals can catalyze rapid peroxide decomposition.

  • Quantification: Apply the sample to a Quantofix® Peroxide Test Strip or mix with a standard potassium iodide (KI) indicator solution.

  • Validation Loop:

    • If < 30 ppm: The solvent is safe for standard transport and consolidation. Proceed to Phase 2.

    • If > 30 ppm: The waste is critically unstable. It must be deactivated in-situ by slowly adding a 10% w/v aqueous ferrous sulfate (

      
      ) solution or sodium bisulfite while stirring gently.
      
    • Self-Validation: You must perform a secondary Quantofix test on the organic layer. The protocol is only complete when the secondary test yields a confirmed 0 ppm reading.

Phase 2: Segregation & Containerization

Causality: We must prevent further autoxidation and ensure compatibility with downstream fuel blending facilities.

  • Transfer: Funnel the safe liquid into a chemically compatible, high-density polyethylene (HDPE) or amber glass waste carboy. Why amber glass? It blocks UV light, which initiates the radical autoxidation cycle.

  • Inert Overlay: Purge the headspace of the waste container with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and halt any future peroxide formation.

  • Strict Segregation: Label the container strictly as "Non-Halogenated Flammable Organic Waste - Peroxide Tested."Never mix this with halogenated solvents (e.g., DCM, Chloroform). Halogens drastically reduce the BTU value of the waste and generate highly corrosive hydrogen halide gases during the fuel blending combustion process, which will cause your waste vendor to reject the barrel .

Phase 3: Final Disposal via Fuel Blending

Causality: Maximizing energy recovery while maintaining stringent RCRA (Resource Conservation and Recovery Act) compliance.

  • Vendor Coordination: Transfer the manifested waste to a licensed hazardous waste vendor specializing in energy recovery .

  • Energy Recovery: The vendor will analyze the waste stream to ensure it yields >5,000 BTU/lb—the EPA minimum requirement for legitimate energy recovery . The waste is then blended with commercial fuels and continuously monitored for feed rate and emissions before being burned in cement kilns . This permanently removes the liability from your facility while supporting corporate sustainability objectives .

Emergency Spill Response & Decontamination

In the event of an operational spill prior to disposal, execute the following procedural steps:

  • Isolate: Immediately extinguish all ignition sources and evacuate non-essential personnel.

  • Inert Containment: Surround and cover the spill with inert, non-combustible absorbents such as diatomaceous earth, dry sand, or vermiculite.

    • Critical Causality:Never use sawdust or paper towels. The potential presence of hydroperoxides reacting with combustible cellulose can cause spontaneous ignition.

  • Chemical Neutralization: Spray the absorbed material with a dilute sodium bisulfite solution to neutralize any residual peroxides.

  • Collection: Sweep the deactivated, absorbed material using non-sparking bronze or plastic tools. Place the matrix into a designated hazardous waste drum for standard incineration (solids cannot be fuel-blended via standard liquid lines).

Disposal Workflow Visualization

The following logic tree maps the self-validating operational flow for managing this specific chemical waste.

G Start Waste Generation: 3-(2-Isopropylphenyl)-2-methyl-1-propene Test Quantofix Peroxide Test (Self-Validation Step) Start->Test Decision Peroxide Level? Test->Decision High > 30 ppm High Detonation Risk Decision->High Yes Low < 30 ppm Safe for Transport Decision->Low No Treat In-situ Deactivation (FeSO4 or NaHSO3) High->Treat Segregate Segregate as Non-Halogenated Flammable Organic Waste Low->Segregate Validate Secondary Test (Confirm 0 ppm) Treat->Validate Validate->Treat Fail Validate->Segregate Pass Container Store in Amber Glass with Argon Overlay Segregate->Container Dispose Final Disposal: EPA Fuel Blending Container->Dispose

Caption: Workflow for the safe testing, segregation, and fuel blending disposal of 3-(2-Isopropylphenyl)-2-methyl-1-propene.

References

  • Cumene oxidation to cumene hydroperoxide Source: Universidade de Lisboa URL:[Link]

  • Peroxide Forming Chemicals Source: University of Texas Environmental Health & Safety (EHS) URL:[Link]

  • Cumene process Source: Wikipedia URL:[Link]

  • Is Fuel-Blending A Viable Option To Hazardous Waste Management? Source: Hazardous Waste Experts URL:[Link]

  • Fuel-Blending Services Source: Clean Management Environmental Group URL:[Link]

  • Regulation of Fuel Blending and Related Treatment and Storage Activities Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Fuel Blending Services: Turn Waste Into Energy Efficiently Source: Arcwood Environmental URL:[Link]

  • Treatment Method: Fuel Blending Source: Envita URL:[Link]

  • Waste Treatment: Is Incineration or Fuel Blending Best? Source: EnviroServe URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-(2-Isopropylphenyl)-2-methyl-1-propene
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